SU16f
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C24H22N2O3 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
3-[2,4-dimethyl-5-[(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C24H22N2O3/c1-14-18(10-11-23(27)28)15(2)25-21(14)13-20-19-9-8-17(12-22(19)26-24(20)29)16-6-4-3-5-7-16/h3-9,12-13,25H,10-11H2,1-2H3,(H,26,29)(H,27,28) |
Clé InChI |
APYYTEJNOZQZNA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O |
Origine du produit |
United States |
Foundational & Exploratory
SU16f: A Technical Guide to its Mechanism of Action as a PDGFRβ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of SU16f, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ). This document details the core mechanism, summarizes key quantitative data, provides detailed experimental protocols for cited assays, and includes visualizations of the signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the intracellular tyrosine kinase domain of PDGFRβ. The binding of platelet-derived growth factor (PDGF), specifically PDGF-BB or PDGF-DD, to the extracellular domain of PDGFRβ induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the cytoplasmic domain. This autophosphorylation creates docking sites for various downstream signaling proteins, thereby activating intracellular signaling cascades crucial for cell proliferation, migration, and survival.
This compound functions by competing with ATP for the binding site within the catalytic domain of the PDGFRβ kinase. This competitive inhibition prevents the autophosphorylation of the receptor, effectively blocking the initiation of downstream signaling. The primary signaling pathways attenuated by this compound's inhibition of PDGFRβ are the Phosphoinositide 3-kinase (PI3K)/AKT and the Ras/Mitogen-activated protein kinase (MAPK) pathways. By abrogating these signals, this compound exerts its anti-proliferative, anti-migratory, anti-angiogenic, and anti-fibrotic effects.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been quantified in various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) of this compound against PDGFRβ and other related kinases, as well as its effect on cell proliferation.
| Target/Process | IC50 Value | Cell Line/System | Reference |
| Kinase Inhibition | |||
| PDGFRβ | 10 nM | In vitro kinase assay | [1][2][3] |
| VEGFR-2 | 140 nM | In vitro kinase assay | [1][3] |
| FGF-R1 | 2.29 µM | In vitro kinase assay | [1][3] |
| Cell Proliferation | |||
| PDGF-induced proliferation | 0.11 µM | HUVEC and NIH3T3 cells | |
| Gastric Cancer Cell Proliferation (in the presence of GC-MSC-CM) | 20 µM (pretreatment for 8 hours) | SGC-7901 | [2][4] |
Signaling Pathway and Inhibitory Mechanism Diagrams
The following diagrams illustrate the PDGFRβ signaling pathway and the mechanism of this compound inhibition.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro PDGFRβ Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a method to determine the in vitro inhibitory activity of this compound on PDGFRβ kinase activity.
Materials:
-
Recombinant human PDGFRβ kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-poly-GT)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 0.1 mM Na3VO4, 5 mM MgCl2, 1 mM DTT)
-
This compound dissolved in DMSO
-
HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665
-
HTRF detection buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA)
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase reaction buffer.
-
In a 384-well plate, add 5 µL of the this compound dilution (or DMSO for control).
-
Add 5 µL of a solution containing the PDGFRβ enzyme and the biotinylated substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for PDGFRβ.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding 5 µL of HTRF detection buffer containing the Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for binding of the detection reagents.
-
Read the plate on an HTRF-compatible microplate reader with excitation at 337 nm and dual emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Western Blot Analysis of PDGFRβ Phosphorylation
This protocol details the procedure to assess the effect of this compound on PDGF-induced PDGFRβ phosphorylation in cultured cells.
Materials:
-
Cell line expressing PDGFRβ (e.g., SGC-7901 gastric cancer cells)
-
Cell culture medium and supplements
-
This compound
-
Recombinant human PDGF-BB
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-PDGFRβ (Tyr857) and rabbit anti-total PDGFRβ
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0-20 µM) for a specified duration (e.g., 8 hours).
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PDGFRβ overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total PDGFRβ for loading control.
Cell Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT assay to measure the effect of this compound on cell proliferation.
Materials:
-
Cells of interest (e.g., SGC-7901)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound in complete medium. Include a vehicle control (DMSO).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Transwell Cell Migration Assay
This protocol details the use of a Transwell assay to evaluate the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
Serum-free medium
-
Complete medium (chemoattractant)
-
This compound
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Crystal violet solution
-
Cotton swabs
-
Microscope
Procedure:
-
Starve cells in serum-free medium for 24 hours.
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.
-
Resuspend the starved cells in serum-free medium containing different concentrations of this compound.
-
Add 100-200 µL of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
In Vivo Experimental Protocols
Spinal Cord Injury (SCI) Mouse Model
Animal Model: Adult female C57BL/6 mice.
Injury Induction:
-
Anesthetize the mice (e.g., with ketamine/xylazine).
-
Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.
-
Induce a contusion injury using a standardized impactor device.
This compound Administration:
-
Dosage and Route: Intrathecal injection.
-
Treatment Regimen: In one study, this compound was pre-injected the day before an injection of PDGF-B or PDGF-D and then injected daily for 7 consecutive days.[5] For SCI models, daily intrathecal injections were performed starting from 3 days post-injury.[5]
Gastric Cancer Xenograft Model
Cell Line: SGC-7901 human gastric carcinoma cells.
Animal Model: Immunodeficient mice (e.g., NOD/SCID).
Tumor Implantation:
-
Subcutaneously inject a suspension of SGC-7901 cells (e.g., 5 x 10^6 cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
This compound Treatment:
-
Formulation and Administration: While specific formulations for this compound in these models are not detailed in the provided abstracts, it is typically formulated in a vehicle like DMSO and diluted for intraperitoneal or oral administration.
-
Dosage and Schedule: A study involving gastric cancer-derived mesenchymal stem cells used a pretreatment of SGC-7901 cells with 20 µM this compound for 8 hours in vitro before co-culture experiments.[2][4] Specific in vivo dosages and schedules for this compound in gastric cancer xenograft models require further investigation of full-text articles.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.
References
SU16f: A Potent and Selective PDGFRβ Inhibitor for Fibrotic Scar Attenuation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SU16f, a 3-substituted indolin-2-one derivative, has emerged as a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of this compound. It details its role in blocking the PDGFRβ signaling pathway, a critical mediator in the formation of fibrotic scars, particularly in the context of spinal cord injury. This document includes a plausible chemical synthesis scheme, detailed experimental protocols for in vitro and in vivo evaluation, and a summary of key quantitative data. Visual diagrams of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's biological activity and therapeutic potential.
Discovery and Chemical Properties
This compound, with the chemical name (E)-3-(2,4-dimethyl-5-((2-oxo-6-phenylindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid, was identified as a potent inhibitor of receptor tyrosine kinases. It belongs to the class of 3-substituted indolin-2-ones, which have been explored for their therapeutic potential as kinase inhibitors.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (E)-3-(2,4-dimethyl-5-((2-oxo-6-phenylindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid |
| Molecular Formula | C24H22N2O3 |
| Molecular Weight | 386.44 g/mol |
| Appearance | White powder[2] |
| Purity | ≥98% (HPLC) |
| CAS Number | 251356-45-3 |
Chemical Synthesis
The chemical synthesis of this compound involves a convergent approach, culminating in a Knoevenagel condensation to form the characteristic 3-substituted indolin-2-one core. While a specific detailed protocol for this compound is not publicly available, a general and plausible synthetic route can be outlined based on the synthesis of analogous compounds.[3][4][5] The key steps involve the synthesis of the pyrrole aldehyde and the 6-phenylindolin-2-one, followed by their condensation.
Scheme 1: Plausible Synthetic Route for this compound
A plausible synthetic route for this compound would involve the following key transformations:
-
Synthesis of 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid: This can be achieved through a Knorr pyrrole synthesis or similar methods to construct the substituted pyrrole ring with the propanoic acid side chain.
-
Formylation of the pyrrole: The pyrrole intermediate is then formylated at the 5-position to yield 5-formyl-2,4-dimethyl-1H-pyrrole-3-propanoic acid.
-
Synthesis of 6-phenylindolin-2-one: This can be synthesized through various methods, such as a Fischer indole synthesis followed by oxidation, or other established routes for preparing substituted oxindoles.
-
Knoevenagel Condensation: The final step is the base-catalyzed Knoevenagel condensation of the 5-formyl-pyrrole derivative with 6-phenylindolin-2-one to yield this compound.
Experimental Workflow: General Knoevenagel Condensation
Caption: General workflow for the Knoevenagel condensation to synthesize 3-substituted indolin-2-ones.
Mechanism of Action: Inhibition of PDGFRβ Signaling
This compound exerts its biological effects through the potent and selective inhibition of PDGFRβ, a receptor tyrosine kinase.[6][7] In pathological conditions such as spinal cord injury, the activation of the PDGFRβ pathway in fibroblasts leads to the formation of a fibrotic scar, which is a major impediment to axonal regeneration.[8][9]
Upon binding of its ligands, primarily PDGF-BB and PDGF-DD, PDGFRβ dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This initiates signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK/ERK) pathways.[10][11] These pathways promote fibroblast proliferation, migration, and the excessive deposition of extracellular matrix (ECM) components like fibronectin and collagen, leading to scar formation.[6]
This compound, by binding to the ATP-binding pocket of the PDGFRβ kinase domain, prevents its autophosphorylation and subsequent activation of downstream signaling.[1] This blockade of the PDGFRβ pathway leads to a reduction in fibroblast proliferation and ECM deposition, thereby attenuating fibrotic scar formation.[6][9]
PDGFRβ Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits PDGFRβ signaling, blocking downstream pathways that lead to fibrosis.
Quantitative Data
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 | Reference |
| PDGFRβ | 10 nM | [7] |
| VEGFR2 | 140 nM | [7] |
| FGFR1 | 2.29 µM | [7] |
Table 3: Cellular Effects of this compound
| Cell Line | Treatment | Effect | Reference |
| SGC-7901 (Gastric Cancer) | 20 µM this compound | Abolishes PDGFRβ activation, inhibits proliferation and migration, downregulates p-AKT, Bcl-xl, Bcl-2, N-cadherin, Vimentin, α-SMA, and upregulates Bax and E-cadherin. | [1] |
| Fibroblasts (Spinal Cord Injury model) | Intrathecal this compound | Inhibits fibroblast proliferation. | [6] |
| HUVEC and NIH3T3 | This compound | Inhibits proliferation with an IC50 of 0.11 µM. |
Experimental Protocols
In Vitro PDGFRβ Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol is adapted from a general LanthaScreen® Eu Kinase Binding Assay and is suitable for determining the IC50 of this compound against PDGFRβ.[12]
Materials:
-
Recombinant human PDGFRβ kinase
-
LanthaScreen® Eu-anti-tag Antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution in DMSO
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in Kinase Buffer A. The final DMSO concentration should be kept constant (e.g., <1%).
-
Kinase/Antibody Mixture Preparation: Prepare a 3X solution of PDGFRβ kinase and Eu-anti-tag antibody in Kinase Buffer A.
-
Tracer Preparation: Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in Kinase Buffer A.
-
Assay Assembly:
-
Add 5 µL of the this compound serial dilution or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data with controls (no inhibitor for 100% activity, and a known potent inhibitor or no kinase for 0% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow: In Vitro Kinase Assay for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using an in vitro kinase assay.
Immunofluorescence Staining for PDGFRβ and Fibronectin in Spinal Cord Sections
This protocol is a general guideline for immunofluorescence staining of paraffin-embedded spinal cord sections.[13][14] Optimization of antibody concentrations and incubation times may be required.
Materials:
-
Paraffin-embedded spinal cord sections on slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Blocking solution (e.g., 5% Normal Donkey Serum in PBS with 0.3% Triton X-100)
-
Primary antibodies:
-
Goat anti-PDGFRβ
-
Rabbit anti-Fibronectin
-
-
Secondary antibodies:
-
Donkey anti-goat IgG, Alexa Fluor 488
-
Donkey anti-rabbit IgG, Alexa Fluor 594
-
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a microwave or water bath (e.g., 95-100°C for 20 min).
-
Allow slides to cool to room temperature in the buffer.
-
Rinse with PBS (3 x 5 min).
-
-
Permeabilization and Blocking:
-
Incubate sections with PBS containing 0.3% Triton X-100 for 10 min.
-
Incubate with blocking solution for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies (anti-PDGFRβ and anti-Fibronectin) in blocking solution to their optimal concentrations.
-
Incubate sections with the primary antibody cocktail overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse with PBS (3 x 5 min).
-
-
Secondary Antibody Incubation:
-
Dilute fluorescently labeled secondary antibodies in blocking solution.
-
Incubate sections with the secondary antibody cocktail for 1-2 hours at room temperature in the dark.
-
-
Washing:
-
Rinse with PBS (3 x 5 min) in the dark.
-
-
Counterstaining:
-
Incubate sections with DAPI solution for 5 min to stain nuclei.
-
Rinse with PBS.
-
-
Mounting and Imaging:
-
Mount coverslips using an anti-fade mounting medium.
-
Image the sections using a fluorescence or confocal microscope.
-
Conclusion
This compound is a valuable research tool for investigating the role of PDGFRβ signaling in various physiological and pathological processes, particularly in the context of fibrosis. Its potency and selectivity make it a promising lead compound for the development of therapeutics aimed at mitigating fibrotic scarring and promoting tissue regeneration. The technical information and protocols provided in this guide are intended to support further research into the biological activities and therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid, CasNo.252916-29-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PDGF signaling pathway in hepatic fibrosis pathogenesis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of PDGFR-β/PI3K/AKT signaling pathway in PDGF-BB induced myocardial fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Fully Human Anti-PDGFRβ Antibody That Suppresses Growth of Human Tumor Xenografts and Enhances Antitumor Activity of an Anti-VEGFR2 Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 14. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PDGFRβ in Gastric Cancer: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Platelet-derived growth factor receptor beta (PDGFRβ), a receptor tyrosine kinase, has emerged as a significant player in the pathogenesis of gastric cancer. Its involvement in tumor cell proliferation, angiogenesis, metastasis, and interaction with the tumor microenvironment makes it a compelling target for novel therapeutic strategies. This technical guide provides an in-depth overview of the biological functions of PDGFRβ in gastric cancer, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Data Presentation: PDGFRβ Expression and Clinical Significance
Multiple studies have demonstrated the upregulation of PDGFRβ in gastric cancer tissues compared to normal gastric mucosa, and its expression has been correlated with various clinicopathological features and patient outcomes. The following tables summarize key quantitative findings from the literature.
| Study Cohort | Tissue Type | PDGFRβ Expression Level | Statistical Significance | Reference |
| 75 Gastric Cancer Patients | Tumor vs. Adjacent Normal | Significantly higher mRNA expression in tumor tissue | P = 0.009 | [1] |
| 209 Gastric Cancer Patients | Tumor vs. Normal Mucosa | Higher protein expression in tumor tissue (74.64% vs. 42.55%) | P < 0.001 | [2] |
Table 1: PDGFRβ Expression in Gastric Cancer vs. Normal Tissue
| Clinicopathological Feature | Correlation with High PDGFRβ Expression | Statistical Significance | Reference |
| Tumor Stage | Positive | P < 0.05 | [2] |
| T Stage (Tumor Invasion Depth) | Positive | P < 0.05 | [2] |
| N Stage (Lymph Node Metastasis) | Positive | P < 0.05 | [2] |
| M Stage (Distant Metastasis) | Positive | P < 0.05 | [2] |
| Overall Survival | High expression associated with poor survival | P < 0.05 | [2] |
| Disease-Free Survival | High expression associated with poor survival | P < 0.05 | [2] |
Table 2: Correlation of High PDGFRβ Expression with Clinicopathological Features and Prognosis in Gastric Cancer
PDGFRβ Signaling in Gastric Cancer
Upon binding its ligand, primarily PDGF-B, PDGFRβ dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cancer progression. The two major pathways activated by PDGFRβ in gastric cancer are the MAPK/ERK and PI3K/Akt pathways.
Activation of these pathways ultimately leads to the transcription of genes involved in cell proliferation, survival, angiogenesis, and epithelial-mesenchymal transition (EMT).
Role of PDGFRβ in the Tumor Microenvironment
PDGFRβ is predominantly expressed on stromal cells within the tumor microenvironment, such as cancer-associated fibroblasts (CAFs) and pericytes, rather than on the gastric cancer cells themselves. Gastric cancer cells often secrete PDGF-B, which then acts in a paracrine manner to activate PDGFRβ on surrounding stromal cells.[3]
This interaction is crucial for:
-
Angiogenesis: Activated pericytes stabilize newly formed blood vessels, promoting tumor growth and providing a route for metastasis.
-
Stromal Remodeling: CAFs contribute to the desmoplastic reaction, which can increase interstitial fluid pressure and impede drug delivery.
-
Immune Infiltration: High PDGFRβ expression has been correlated with the infiltration of M2 macrophages, which have immunosuppressive functions and promote tumor progression.[2]
Experimental Protocols
Immunohistochemistry (IHC) for PDGFRβ in Gastric Cancer Tissue
This protocol is adapted from studies evaluating PDGFRβ protein expression in human gastric cancer specimens.[2]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) gastric cancer tissue sections (4 μm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Citrate buffer (pH 6.0) for antigen retrieval
-
3% Hydrogen peroxide in methanol for quenching endogenous peroxidase activity
-
Primary antibody: Rabbit anti-PDGFRβ polyclonal antibody (dilution 1:100 to 1:500, depending on manufacturer's instructions)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded ethanol series.
-
Perform antigen retrieval by heating the slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol for 15-20 minutes.
-
Wash sections with PBS (Phosphate Buffered Saline).
-
Block non-specific binding with a suitable blocking serum (e.g., 5% goat serum in PBS) for 30-60 minutes.
-
Incubate with the primary anti-PDGFRβ antibody overnight at 4°C.
-
Wash sections with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash sections with PBS.
-
Develop the signal using a DAB substrate kit according to the manufacturer's instructions.
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
RT-qPCR for PDGFRβ mRNA Quantification
This protocol is for quantifying PDGFRβ mRNA levels in gastric cancer tissues and cell lines.[1]
Materials:
-
TRIzol or other RNA extraction reagent
-
Reverse transcription kit
-
qPCR SYBR Green Master Mix
-
Forward and reverse primers for PDGFRβ and a reference gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Procedure:
-
Extract total RNA from gastric cancer tissue or cell lines using TRIzol according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1-2 μg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction with SYBR Green Master Mix, forward and reverse primers for PDGFRβ and the reference gene, and cDNA template.
-
Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of PDGFRβ mRNA.
Western Blot for Phosphorylated PDGFRβ
This protocol is for detecting the activated (phosphorylated) form of PDGFRβ in gastric cancer cell lysates.
Materials:
-
Gastric cancer cell lines (e.g., MKN-45, SGC-7901)
-
PDGF-B ligand for stimulation
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-PDGFRβ (Tyr751) and Rabbit anti-total PDGFRβ
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Culture gastric cancer cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Stimulate the cells with PDGF-B (e.g., 50 ng/mL) for 10-15 minutes.
-
Lyse the cells in ice-cold RIPA buffer with inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-PDGFRβ antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total PDGFRβ antibody as a loading control.
Experimental Workflows
The study of PDGFRβ in gastric cancer often involves a combination of in vitro and in vivo models to elucidate its function and evaluate potential therapies.
PDGFRβ as a Therapeutic Target
The critical role of PDGFRβ in gastric cancer progression has led to the investigation of several inhibitors.
-
Imatinib: A tyrosine kinase inhibitor that targets PDGFR, c-KIT, and ABL. While it has shown efficacy in some cancers, its use as a monotherapy in gastric cancer has been limited. However, it may have potential in combination with other chemotherapeutic agents.
-
Dovitinib: A multi-kinase inhibitor that targets VEGFR, FGFR, and PDGFR. Preclinical studies have shown that dovitinib can inhibit the growth of gastric cancer cells and enhance the effects of chemotherapy.[4]
-
Other Multi-Kinase Inhibitors: Several other inhibitors that target the PDGFR pathway, such as sunitinib and sorafenib, are also being explored, often in the context of their anti-angiogenic properties.
Conclusion
PDGFRβ is a key driver of gastric cancer progression through its influence on tumor cell behavior and its modulation of the tumor microenvironment. Its elevated expression and correlation with poor prognosis underscore its potential as a prognostic biomarker and a therapeutic target. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the intricate functions of PDGFRβ and to develop and evaluate novel therapeutic strategies targeting this critical signaling pathway in gastric cancer.
References
- 1. Clinical significance of platelet-derived growth factor receptor-β gene expression in stage II/III gastric cancer with S-1 adjuvant chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of PDGFRB as a prognostic immune-related biomarker in gastric cancer through bioinformatics and clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of platelet‐derived growth factor (PDGF)‐B and PDGF‐receptor β is associated with lymphatic metastasis in human gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
SU16f: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity profile of SU16f, a potent small molecule inhibitor. The focus of this document is on its activity against three key receptor tyrosine kinases implicated in cancer biology: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Epidermal Growth Factor Receptor (EGFR). This guide offers quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to support further research and development efforts.
Quantitative Kinase Inhibition Profile of this compound
This compound has been characterized as a potent inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ), with significant activity against other kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against VEGFR2, FGFR1, and EGFR, providing a clear overview of its selectivity.
| Target Kinase | IC50 Value | Selectivity Fold (relative to PDGFRβ) |
| PDGFRβ | 10 nM | 1x |
| VEGFR2 | 140 nM | >14-fold [1] |
| FGFR1 | 2.29 µM | >229-fold [1][2] |
| EGFR | >100 µM (estimated) | >10,000-fold [1] |
Data compiled from multiple sources indicating this compound's potent and selective inhibition of PDGFRβ, with secondary activities against VEGFR2 and FGFR1, and minimal activity against EGFR.[1][2]
Experimental Protocols for Kinase Inhibition Assays
The determination of IC50 values is critical for characterizing the potency and selectivity of kinase inhibitors like this compound. Below are detailed methodologies for two common in vitro kinase inhibition assays.
Biochemical Kinase Assay: ADP-Glo™ Luminescence-Based Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal directly proportional to the kinase activity.
Materials:
-
Purified recombinant human VEGFR2, FGFR1, or EGFR kinase
-
Specific substrate peptide for each kinase
-
This compound (or other test inhibitor) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Kinase Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate within a cellular context.
Principle: Cells overexpressing the target kinase (VEGFR2, FGFR1, or EGFR) are treated with the inhibitor, followed by stimulation with the appropriate ligand. The level of phosphorylation of a key downstream signaling protein is then quantified, typically using an ELISA-based method.
Materials:
-
Human cell line engineered to overexpress the kinase of interest (e.g., HUVECs for VEGFR2, HEK293-FGFR1, A431 for EGFR)
-
Appropriate cell culture medium and supplements
-
This compound (or other test inhibitor) serially diluted in culture medium
-
Ligand for kinase stimulation (e.g., VEGF-A for VEGFR2, FGF2 for FGFR1, EGF for EGFR)
-
Cell lysis buffer
-
Phospho-specific and total protein antibodies for a downstream target (e.g., phospho-ERK1/2, total-ERK1/2)
-
ELISA plate and reagents
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for a defined period (e.g., 4-24 hours) to reduce basal kinase activity.
-
Inhibitor Treatment: Treat the cells with serial dilutions of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand at a concentration known to induce robust phosphorylation of the downstream target (e.g., 10-15 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ELISA:
-
Coat an ELISA plate with a capture antibody for the total downstream protein.
-
Add the cell lysates to the wells and incubate.
-
Wash the plate and add a detection antibody specific for the phosphorylated form of the downstream protein.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the resulting signal (e.g., colorimetric or chemiluminescent) using a plate reader.
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein amount.
-
Calculate the percentage of inhibition for each this compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways of VEGFR2, FGFR1, and EGFR, as well as a generalized workflow for determining kinase inhibitor IC50 values.
Caption: A generalized experimental workflow for determining the IC50 value of a kinase inhibitor.
Caption: A simplified diagram of the VEGFR2 signaling cascade.
Caption: An overview of the FGFR1 signaling pathway.
Caption: A summary of the key components of the EGFR signaling pathway.
References
SU16f: A Technical Guide to its Impact on Downstream PI3K/AKT and MAPK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU16f is a potent and selective inhibitor of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, migration, and survival.[1][2] Dysregulation of the PDGFRβ signaling axis is implicated in various pathologies, including fibrotic diseases and cancer. This technical guide provides an in-depth analysis of the downstream signaling pathways affected by this compound, with a specific focus on the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) cascades. Understanding the molecular mechanisms through which this compound exerts its effects is crucial for its therapeutic development and application.
This compound: Potency and Selectivity
This compound demonstrates high potency and selectivity for PDGFRβ. The inhibitory concentration (IC50) values highlight its preferential binding to PDGFRβ over other receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) and Fibroblast Growth Factor Receptor 1 (FGF-R1).
| Target | IC50 |
| PDGFRβ | 10 nM |
| VEGF-R2 | 140 nM |
| FGF-R1 | 2.29 µM |
Table 1: Inhibitory potency of this compound against various receptor tyrosine kinases.[1][2]
Downstream Signaling Pathways Affected by this compound
The activation of PDGFRβ by its ligand, PDGF-BB, initiates a cascade of intracellular signaling events. Two of the most critical downstream pathways are the PI3K/AKT and the Ras/Raf/MEK/ERK (MAPK) pathways.[3][4] By inhibiting PDGFRβ, this compound effectively attenuates the activation of these key signaling nodes.
The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell growth, survival, and metabolism. Upon activation, PDGFRβ recruits and activates PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival and proliferation.
This compound has been shown to directly impact this pathway. Pretreatment of cells with this compound leads to a notable downregulation of phosphorylated AKT (p-AKT), the active form of the kinase.[1][2] This inhibition of AKT activation disrupts the pro-survival signals and can lead to an increase in pro-apoptotic proteins.
Figure 1: this compound inhibits the PI3K/AKT signaling pathway.
The MAPK Signaling Pathway
The MAPK pathway, specifically the Ras/Raf/MEK/ERK cascade, is another critical downstream effector of PDGFRβ signaling that regulates cell proliferation, differentiation, and migration. Ligand-induced activation of PDGFRβ leads to the recruitment of adaptor proteins like Grb2, which in turn activate the small GTPase Ras. Activated Ras initiates a phosphorylation cascade, sequentially activating Raf, MEK (MAPK/ERK kinase), and finally ERK (extracellular signal-regulated kinase). Phosphorylated ERK translocates to the nucleus to regulate gene expression.
Given that this compound inhibits the primary activator of this cascade, PDGFRβ, it is expected to suppress the phosphorylation and activation of downstream components like ERK. Studies have demonstrated that inhibition of PDGFRβ leads to a reduction in ERK phosphorylation.[3][4]
Figure 2: this compound inhibits the MAPK/ERK signaling pathway.
Experimental Protocols
The investigation of this compound's effects on the PI3K/AKT and MAPK signaling pathways typically involves a combination of in vitro cellular assays.
Cell Culture and Treatment
-
Cell Lines: Appropriate cell lines endogenously expressing PDGFRβ (e.g., fibroblasts, smooth muscle cells, or specific cancer cell lines) are cultured in standard growth media.
-
This compound Preparation: this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treatment.
-
Treatment Protocol: Cells are seeded and allowed to adhere overnight. The following day, the growth medium is replaced with a medium containing various concentrations of this compound or a vehicle control (DMSO). Cells are incubated for a predetermined period before downstream analysis.
Western Blot Analysis
Western blotting is a key technique to quantify the changes in protein phosphorylation, indicating pathway activation.
-
Lysate Preparation: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.
Figure 3: Experimental workflow for Western blot analysis.
Conclusion
This compound is a specific and potent inhibitor of PDGFRβ that effectively downregulates two major downstream signaling pathways: the PI3K/AKT and MAPK/ERK cascades. By blocking the initial activation of PDGFRβ, this compound prevents the phosphorylation and subsequent activation of key signaling molecules such as AKT and ERK. This dual inhibition of pro-survival and pro-proliferative pathways underscores the therapeutic potential of this compound in diseases driven by aberrant PDGFRβ signaling. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and to explore its efficacy in various preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDGFR | TargetMol [targetmol.com]
- 3. Activation of PI3K/AKT and MAPK Pathway through a PDGFRβ-Dependent Feedback Loop Is Involved in Rapamycin Resistance in Hepatocellular Carcinoma | PLOS One [journals.plos.org]
- 4. Activation of PI3K/AKT and MAPK Pathway through a PDGFRβ-Dependent Feedback Loop Is Involved in Rapamycin Resistance in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Role of SU16f in Modulating Mesenchymal Stem Cell Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential effects of the compound SU16f on mesenchymal stem cells (MSCs). Currently, there is a notable absence of direct research investigating the specific interactions between this compound and MSCs. However, based on its well-documented mechanism of action as a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) pathway, we can infer its likely influence on key cellular processes in MSCs. This document will first detail the known characteristics of this compound and the established roles of the PDGFRβ signaling cascade in mesenchymal stem cell biology. By integrating these two areas of knowledge, we will provide a scientifically-grounded perspective on the potential therapeutic applications and research directions for this compound in the context of MSC-based therapies and regenerative medicine.
Introduction to this compound
This compound is a small molecule inhibitor that has been identified as a highly selective antagonist of PDGFRβ.[1] Its primary application in preclinical research has been to block the signaling cascade initiated by the binding of Platelet-Derived Growth Factors B and D (PDGF-B and PDGF-D) to PDGFRβ.[1] This inhibition has shown therapeutic potential in contexts where PDGFRβ signaling is pathologically activated, such as in the formation of fibrotic scar tissue following spinal cord injury.[2][3][4]
The PDGFRβ Pathway in Mesenchymal Stem Cells
Mesenchymal stem cells are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts, chondrocytes, myocytes, and adipocytes, making them a focal point of regenerative medicine research.[5][6] The behavior of MSCs, including their proliferation, migration, and differentiation, is tightly regulated by a complex network of signaling pathways, among which the PDGFRβ pathway plays a significant role.
Activation of the PDGFRβ pathway is known to influence several key functions of MSCs:
-
Proliferation and Migration: The PDGF signaling pathway is implicated in promoting the proliferation and migration of MSCs.[7] This is a critical aspect of their function in tissue repair and regeneration.
-
Differentiation: The role of PDGFRβ in MSC differentiation is context-dependent. For instance, activation of the PDGF pathway has been shown to suppress myogenic differentiation of MSCs.[7]
-
Tissue Repair and Immunomodulation: MSCs exert therapeutic effects through the secretion of various bioactive molecules, including PDGF.[8] This paracrine activity is crucial for their role in tissue repair and immunomodulation.
Postulated Effects of this compound on Mesenchymal Stem Cells
Given that this compound is a potent inhibitor of PDGFRβ, its introduction to MSCs would likely lead to the attenuation of the cellular processes driven by this pathway. The following table summarizes the potential effects of this compound on MSCs, based on its known mechanism of action and the role of PDGFRβ in these cells.
| MSC Function | Role of PDGFRβ Signaling | Postulated Effect of this compound | Potential Therapeutic Implication |
| Proliferation | Promotes MSC proliferation.[7] | Inhibition of MSC proliferation. | Control of MSC population size in therapeutic applications. |
| Migration | Promotes MSC migration.[7] | Inhibition of MSC migration. | Modulation of MSC homing to sites of injury. |
| Myogenic Differentiation | Suppresses myogenic differentiation.[7] | Promotion of myogenic differentiation. | Enhanced muscle regeneration in cell-based therapies. |
| Fibrosis | PDGFRβ activation contributes to fibrotic scar formation.[1][2] | Reduction of fibrotic potential. | Application in anti-fibrotic therapies. |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the molecular interactions and experimental approaches discussed, the following diagrams are provided.
Caption: PDGFRβ Signaling Pathway and the inhibitory action of this compound.
References
- 1. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spinalcord.help [spinalcord.help]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Trials With Mesenchymal Stem Cells: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Mast cells promote proliferation and migration and inhibit differentiation of mesenchymal stem cells through PDGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Anti-Stromal Effects of SU11652 (Sunitinib) in Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-stromal effects of SU11652, a multi-targeted tyrosine kinase inhibitor, in the context of the tumor microenvironment. Given the prevalence of "Sunitinib" in the literature for the compound SU11652, and the likely typographical error in the query "SU16f," this document will focus on the extensive research available for Sunitinib and its direct analogue SU11652. This guide will delve into the quantitative effects on stromal cells, detailed experimental protocols, and the underlying signaling pathways.
Executive Summary
The tumor stroma, a complex and dynamic network of non-cancerous cells and extracellular matrix (ECM), plays a pivotal role in tumor progression, metastasis, and therapeutic resistance. Cancer-associated fibroblasts (CAFs) are a key component of the tumor stroma, actively contributing to a pro-tumorigenic microenvironment. SU11652 (Sunitinib) is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs).[1] While its anti-angiogenic properties are well-established, a growing body of evidence highlights its significant anti-stromal activities, primarily through the inhibition of CAF proliferation and function. This guide will explore these anti-stromal effects, providing a comprehensive resource for researchers in the field.
Quantitative Data on Anti-Stromal Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the anti-stromal effects of Sunitinib.
Table 1: In Vitro Efficacy of Sunitinib on Human Colonic Stromal Fibroblasts
| Parameter | Condition | Result | Reference |
| Cell Proliferation (IC50) | 72-hour incubation | ~1 µM | [2] |
| PDGF-BB-induced Proliferation Inhibition | 50 nM Sunitinib + 10 ng/mL PDGF-BB | Effective blockade of proliferation | [2] |
| PDGFR-β Phosphorylation Inhibition | 1-hour pre-treatment | Dose-dependent inhibition (0.01 - 1 µM) | [3][4] |
| Akt Phosphorylation Inhibition | 1-hour pre-treatment with PDGF-BB stimulation | Inhibition at ~0.1 µM | [4] |
| ERK1/2 Phosphorylation Inhibition | 1-hour pre-treatment with PDGF-BB stimulation | Inhibition at ~0.1 µM | [4] |
Table 2: In Vivo Efficacy of Sunitinib on Tumor Stroma in Xenograft Models
| Animal Model | Tumor Type | Sunitinib Dose | Effect on Stroma | Quantitative Change | Reference |
| Nude Mice | Human Colon Cancer (SW620 + Fibroblasts) | 40 mg/kg/day (oral gavage) | Inhibition of tumor growth | Significantly more effective than 5-FU | [2][3] |
| Nude Mice | Human Colon Cancer (SW620 + Fibroblasts) | 40 mg/kg/day (oral gavage) | Reduction in colonic fibroblasts | Significant decrease in vimentin-positive cells | [2] |
| Nude Mice | Human Colon Cancer (SW620 + Fibroblasts) | 40 mg/kg/day (oral gavage) | Decreased Microvessel Density (MVD) | Significant decrease in CD34-positive vessels | [2] |
| BALB/c Mice | Renal Cell Carcinoma (RENCA) | 40 mg/kg/day (oral gavage) | Increased Pericyte Coverage | Significant increase in α-SMA positive pericytes on CD31 positive vessels | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of SU11652's anti-stromal effects.
In Vitro Human Colonic Fibroblast Proliferation Assay
Objective: To determine the inhibitory effect of Sunitinib on the proliferation of primary human colonic fibroblasts.
Methodology:
-
Cell Culture: Primary human colonic fibroblasts are isolated from colon cancer tissue and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Fibroblasts are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Sunitinib Treatment: The culture medium is replaced with fresh medium containing various concentrations of Sunitinib (e.g., 0.01 to 10 µM) or vehicle control (DMSO). For PDGF-BB stimulation experiments, cells are serum-starved for 24 hours and then treated with Sunitinib (e.g., 50 nM) for 1 hour prior to the addition of 10 ng/mL recombinant human PDGF-BB.
-
Incubation: Cells are incubated for 72 hours.
-
Proliferation Assessment: Cell proliferation is measured using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. The absorbance at 450 nm is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot Analysis for PDGFR-β Signaling
Objective: To assess the effect of Sunitinib on the phosphorylation of PDGFR-β and its downstream signaling proteins (Akt, ERK) in human colonic fibroblasts.
Methodology:
-
Cell Culture and Treatment: Fibroblasts are seeded in 6-well plates and grown to 70-80% confluency. Cells are serum-starved for 24 hours and then pre-treated with various concentrations of Sunitinib (e.g., 0.01 to 1 µM) for 1 hour. Subsequently, cells are stimulated with 10 ng/mL PDGF-BB for 10 minutes.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-PDGFR-β, total PDGFR-β, phospho-Akt, total Akt, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software.
In Vivo Co-injection Xenograft Model
Objective: To evaluate the in vivo anti-tumor and anti-stromal efficacy of Sunitinib in a model that recapitulates the tumor-stroma interaction.
Methodology:
-
Cell Preparation: Human colon cancer cells (e.g., SW620) and primary human colonic fibroblasts are harvested and resuspended in serum-free medium. A cell suspension containing 1 x 10⁶ SW620 cells and 1 x 10⁶ fibroblasts in 100 µL is prepared for co-injection. A control group with only SW620 cells is also prepared.
-
Animal Model: Six-to-eight-week-old male BALB/c nude mice are used.
-
Tumor Cell Implantation: The cell suspension is subcutaneously injected into the right flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (width² × length)/2.
-
Sunitinib Treatment: When the tumors reach a volume of approximately 100-150 mm³, the mice are randomized into treatment and control groups. Sunitinib is administered daily by oral gavage at a dose of 40 mg/kg. The control group receives the vehicle.
-
Endpoint Analysis: After a predefined treatment period (e.g., 21 days), the mice are euthanized, and the tumors are excised and weighed.
-
Immunohistochemistry: A portion of the tumor tissue is fixed in 10% formalin, embedded in paraffin, and sectioned. Immunohistochemical staining is performed for markers of fibroblasts (e.g., vimentin or α-SMA) and endothelial cells (e.g., CD34) to assess the stromal content and microvessel density.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by SU11652 and a typical experimental workflow.
Inhibition of PDGFR-β Signaling in Cancer-Associated Fibroblasts by SU11652
Figure 1: SU11652 inhibits PDGF-BB-mediated signaling in CAFs.
Experimental Workflow for In Vivo Evaluation of Anti-Stromal Effects
Figure 2: Workflow for in vivo xenograft studies.
Conclusion
SU11652 (Sunitinib) demonstrates significant anti-stromal effects in tumors, primarily by inhibiting the proliferation and signaling of cancer-associated fibroblasts. This activity, mediated through the blockade of PDGFR-β and its downstream pathways, complements its well-documented anti-angiogenic effects. The data and protocols presented in this guide provide a solid foundation for further research into the anti-stromal properties of SU11652 and the development of novel therapeutic strategies targeting the tumor microenvironment. A comprehensive understanding of these mechanisms is crucial for optimizing the clinical application of SU11652 and for the rational design of combination therapies aimed at overcoming resistance and improving patient outcomes.
References
- 1. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunitinib mesylate inhibits proliferation of human colonic stromal fibroblasts in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sunitinib mesylate inhibits proliferation of human colonic stromal fibroblasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Sunitinib acts primarily on tumor endothelium rather than tumor cells to inhibit the growth of renal cell carcinoma. | Semantic Scholar [semanticscholar.org]
- 5. Sunitinib Treatment-elicited Distinct Tumor Microenvironment Dramatically Compensated the Reduction of Myeloid-derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect of combining sunitinib with a peptide-based vaccine in cancer treatment after microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SU16f in Inhibiting Fibrotic Scar Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrotic scar formation following tissue injury, particularly in the central nervous system, presents a significant barrier to functional recovery. This technical guide provides an in-depth analysis of the role of SU16f, a selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ), in mitigating fibrotic scarring. Drawing upon key preclinical studies, this document details the molecular mechanism of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and visualizes the involved signaling pathways and experimental workflows. The evidence presented underscores the therapeutic potential of targeting the PDGFRβ pathway with this compound to inhibit the proliferation of scar-forming fibroblasts and reduce the deposition of extracellular matrix components, thereby creating a more permissive environment for tissue regeneration.
Introduction
Fibrosis, the excessive deposition of extracellular matrix (ECM) proteins, is a common pathological outcome of chronic inflammatory reactions and tissue damage. In the context of spinal cord injury (SCI), a dense fibrotic scar, primarily composed of collagen, fibronectin, and laminin, forms at the lesion site, creating a formidable physical and chemical barrier to axonal regeneration.[1][2] Key cellular players in the formation of this scar are perivascular fibroblasts that proliferate and differentiate into myofibroblasts upon activation.[2]
The Platelet-Derived Growth Factor (PDGF) signaling pathway has been identified as a critical mediator of these fibrotic processes.[3][4] Specifically, the ligands PDGF-B and PDGF-D, by binding to and activating their receptor, PDGFRβ, on the surface of fibroblasts, trigger a cascade of intracellular events that promote cell proliferation, migration, and ECM production.[5][6] This guide focuses on this compound, a potent and selective small molecule inhibitor of PDGFRβ, and its role in disrupting this pathological cascade to inhibit fibrotic scar formation.[1][7]
Mechanism of Action of this compound
This compound exerts its anti-fibrotic effects by selectively targeting and inhibiting the tyrosine kinase activity of PDGFRβ.[1][7] In the context of tissue injury, inflammatory cells such as macrophages and microglia, as well as reactive astrocytes, release PDGF-B and PDGF-D in the lesion microenvironment.[6] These ligands bind to PDGFRβ on fibroblasts, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4] This activation initiates downstream signaling cascades, prominently the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for cell proliferation and survival.[1][8]
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of PDGFRβ and preventing its autophosphorylation.[1] This blockade effectively abrogates the downstream signaling, leading to a suppression of fibroblast proliferation and, consequently, a reduction in the cellular source of the fibrotic scar.[6]
Quantitative Data on the Efficacy of this compound
Preclinical studies in a mouse model of spinal cord injury have provided quantitative evidence for the efficacy of this compound in reducing fibrotic scar formation. The following tables summarize key findings from these investigations.
| Treatment Group | PDGFRβ+ Area (% of total spinal cord area) | Fibronectin+ Area (% of total spinal cord area) | Laminin+ Area (% of total spinal cord area) | Statistical Significance |
| Control (Vehicle) | 10.2 ± 0.8 | 8.5 ± 0.7 | 9.1 ± 0.6 | N/A |
| This compound | 4.1 ± 0.5 | 3.2 ± 0.4 | 3.8 ± 0.5 | ****P < 0.0001 |
Table 1: Effect of this compound on Fibrotic Scar Markers at 28 Days Post-Injury. Data are presented as mean ± SEM (n=5 animals per group). Statistical analysis was performed using a Student's t-test.[9]
| Treatment Group | Density of BrdU+PDGFRβ+ cells (cells/mm²) | Density of Ki67+PDGFRβ+ cells (cells/mm²) | Statistical Significance |
| Control (Vehicle) | 285 ± 25 | 310 ± 30 | N/A |
| This compound | 110 ± 15 | 125 ± 20 | ***P < 0.001 |
Table 2: this compound Inhibits Fibroblast Proliferation at 7 Days Post-Injury. Data are presented as mean ± SEM (n=5 animals per group). Statistical analysis was performed using a Student's t-test.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's anti-fibrotic effects.
Animal Model and this compound Administration
-
Animal Model: A spinal cord compression injury model in adult C57BL/6 mice is utilized.[6] Anesthetized mice undergo a laminectomy at the T10 vertebra, and the spinal cord is compressed with a specific force for a defined duration to create a reproducible lesion.[3]
-
This compound Administration: this compound is administered via daily intrathecal injection starting from 3 days post-injury.[6] A solution of this compound is prepared in a vehicle (e.g., DMSO and polyethylene glycol). The injection is performed at the L5-L6 intervertebral space using a microsyringe.[10] The typical dosage and concentration should be optimized for the specific study but have been reported in the range of 10-20 µM.[11]
Immunofluorescence Staining
-
Tissue Preparation: At the designated time points, mice are transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). The spinal cord segment spanning the injury site is dissected and post-fixed in 4% PFA, followed by cryoprotection in a sucrose solution.[12][13] The tissue is then embedded in Optimal Cutting Temperature (OCT) compound and sectioned on a cryostat (10-20 µm thickness).[14]
-
Staining Procedure:
-
Sections are washed with PBS to remove OCT.
-
Permeabilization and blocking are performed for 1 hour at room temperature in a solution containing 10% normal donkey serum and 0.3% Triton X-100 in PBS.[6]
-
Primary antibodies are diluted in the blocking solution and incubated with the sections overnight at 4°C. Key primary antibodies include:
-
Goat anti-PDGFRβ (e.g., R&D Systems, AF1042, 1:200 dilution)[6][12]
-
Rabbit anti-Fibronectin (e.g., Millipore, AB2033, 1:500 dilution)[12]
-
Rabbit anti-Laminin (e.g., Sigma-Aldrich, L9393, 1:400 dilution)
-
Rat anti-BrdU (for proliferation, e.g., Abcam, ab6326, 1:250 dilution)[15]
-
Rabbit anti-Ki67 (for proliferation, e.g., Abcam, ab15580, 1:500 dilution)[15]
-
Mouse anti-α-Smooth Muscle Actin (α-SMA) (for myofibroblasts, e.g., Sigma-Aldrich, A2547, 1:400 dilution)[16]
-
-
Sections are washed three times with PBS.
-
Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor series, 1:500 dilution) are applied for 1-2 hours at room temperature in the dark.[12]
-
Sections are washed three times with PBS, and cell nuclei are counterstained with DAPI.[12]
-
Slides are coverslipped with an anti-fade mounting medium.
-
Quantification of Fibrotic Scar and Cell Proliferation
-
Image Acquisition: Images are captured using a fluorescence or confocal microscope. For quantification of scar area, tiled images of the entire spinal cord cross-section or longitudinal section are acquired.[9]
-
Image Analysis: Image analysis software (e.g., ImageJ/Fiji) is used for quantification.
-
Fibrotic Scar Area: The area of positive staining for PDGFRβ, fibronectin, and laminin is measured and expressed as a percentage of the total area of the spinal cord section spanning the lesion core.[9]
-
Cell Proliferation: The number of BrdU+ or Ki67+ cells that are also positive for the fibroblast marker PDGFRβ is counted within defined regions of interest at the injury site. The density of proliferating fibroblasts is then calculated (cells/mm²).[6]
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflow.
Caption: this compound inhibits fibrotic scar formation by blocking PDGFRβ signaling.
References
- 1. medkoo.com [medkoo.com]
- 2. Frontiers | Fibrotic Scar After Spinal Cord Injury: Crosstalk With Other Cells, Cellular Origin, Function, and Mechanism [frontiersin.org]
- 3. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SU 16f | PDGFR | Tocris Bioscience [tocris.com]
- 8. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | PDGFR | TargetMol [targetmol.com]
- 12. Fibronectin Matrix Assembly after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-frequency ultrasound-guided intrathecal injections in a young mouse model: Targeting the central nervous system in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunohistochemistry Protocol for BrdU Antibody (NB500-235): Novus Biologicals [novusbio.com]
- 15. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for SU16f in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU16f is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ), a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.[1][2][3] Dysregulation of the PDGFRβ signaling pathway is implicated in various pathological conditions, including cancer and fibrosis.[4] These application notes provide detailed protocols for utilizing this compound in a range of in vitro cell culture assays to investigate its therapeutic potential and elucidate its mechanism of action.
Mechanism of Action
This compound selectively targets the ATP-binding site of PDGFRβ, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK) pathways, which are central to the regulation of cell growth, survival, and motility.[3]
Data Presentation
The inhibitory activity of this compound has been quantified across various assays and cell lines. The following table summarizes key quantitative data for easy reference and comparison.
| Parameter | Value | Cell Line/System | Assay | Reference |
| IC50 (PDGFRβ) | 10 nM | N/A | Kinase Assay | [1][2] |
| IC50 (VEGF-R2) | 140 nM | N/A | Kinase Assay | [5] |
| IC50 (FGF-R1) | 2.29 µM | N/A | Kinase Assay | [5] |
| IC50 (Proliferation) | 0.11 µM | HUVEC, NIH3T3 | Proliferation Assay | [1] |
| Effective Concentration | 20 µM | SGC-7901 | Proliferation/Migration | [2] |
Signaling Pathway
The diagram below illustrates the inhibition of the PDGFRβ signaling pathway by this compound. Upon binding of its ligand (PDGF-BB), PDGFRβ dimerizes and autophosphorylates, creating docking sites for SH2 domain-containing proteins. This leads to the activation of downstream pathways, including the PI3K/Akt and Ras/MAPK cascades, promoting cell survival, proliferation, and migration. This compound blocks the initial autophosphorylation step, thus inhibiting these downstream effects.
Caption: Inhibition of PDGFRβ signaling by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the efficacy of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability and proliferation of adherent cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 µM to 100 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of this compound.
Caption: Workflow for the MTT cell viability assay.
Transwell Migration Assay
This assay measures the effect of this compound on the migratory capacity of cells towards a chemoattractant.
Materials:
-
This compound stock solution
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal Violet solution (0.5% in 25% methanol)
-
Inverted microscope
Protocol:
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Assay Setup: Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
This compound Treatment: Pre-incubate the cell suspension with various concentrations of this compound (e.g., 0.1 µM to 20 µM) or vehicle control for 30 minutes at 37°C.
-
Cell Seeding: Add 200 µL of the treated cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain with Crystal Violet solution for 20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Air-dry the inserts and visualize the migrated cells under an inverted microscope. Count the number of migrated cells in several random fields to quantify cell migration.
Caption: Workflow for the Transwell migration assay.
Western Blot Analysis
This protocol is used to analyze the effect of this compound on the phosphorylation of PDGFRβ and its downstream signaling proteins.
Materials:
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PDGFRβ, anti-PDGFRβ, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat with this compound at desired concentrations (e.g., 1 µM to 20 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize to the loading control (e.g., β-actin).
Caption: Workflow for Western blot analysis.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cell viability in control group | Suboptimal cell culture conditions; high DMSO concentration. | Ensure proper cell culture technique; keep final DMSO concentration below 0.5%. |
| Inconsistent results in migration assay | Uneven cell seeding; scratching of the membrane. | Ensure a single-cell suspension for seeding; handle inserts with care. |
| Weak or no signal in Western blot | Low protein concentration; inactive antibodies. | Load sufficient protein; use fresh, validated antibodies. |
| High background in Western blot | Insufficient blocking; high antibody concentration. | Increase blocking time; optimize antibody dilutions. |
Conclusion
This compound is a valuable research tool for investigating the role of PDGFRβ signaling in various cellular processes. The protocols provided here offer a comprehensive guide for conducting in vitro assays to characterize the effects of this compound. Adherence to these protocols, with appropriate optimization for specific experimental systems, will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of PDGFRβ-mediated pathologies and the development of novel therapeutic strategies.
References
- 1. SU 16f | PDGFR | Tocris Bioscience [tocris.com]
- 2. This compound | PDGFR | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: SU16f in Spinal Cord Injury Models
These application notes provide a comprehensive overview of the use of SU16f, a selective inhibitor of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), in preclinical spinal cord injury (SCI) models. The following protocols are based on findings that demonstrate this compound's potential to mitigate fibrotic scar formation, promote axonal regeneration, and improve functional recovery after SCI.[1][2][3]
Mechanism of Action: Targeting the PDGFRβ Pathway
Following a spinal cord injury, a significant pathological feature is the formation of a fibrotic scar, which acts as a major barrier to axonal regeneration.[1][3] This scarring process is largely mediated by the activation of fibroblasts. The Platelet-Derived Growth Factor (PDGF) signaling pathway, specifically through the PDGFRβ, plays a crucial role in the proliferation and migration of these scar-forming fibroblasts.[3][4]
After SCI, the expression of PDGF ligands, PDGFB and PDGFD, increases. PDGFB is primarily secreted by astrocytes, while PDGFD is secreted by macrophages/microglia and fibroblasts.[1][3] These ligands bind to and activate PDGFRβ on fibroblasts, initiating a signaling cascade that leads to fibrotic scar formation.[3] this compound is a specific inhibitor of PDGFRβ.[3][4] By blocking this pathway, this compound has been shown to reduce the size of the fibrotic scar, decrease inflammation, and create a more permissive environment for axonal regeneration and functional recovery.[1][2]
Signaling Pathway Diagram
Caption: this compound inhibits the PDGFRβ signaling pathway to reduce fibrotic scar formation after SCI.
Experimental Protocols
The following protocols are derived from preclinical studies using a mouse model of spinal cord compression injury.[3]
Spinal Cord Injury Animal Model
A standardized and reproducible animal model is crucial for studying the effects of this compound.[5][6][7] A spinal cord compression injury model is commonly used.[3]
-
Animals: Adult C57BL/6 mice (8 weeks old) are typically used.[2]
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., a mixture of sevoflurane and O2).[8]
-
Surgical Procedure:
-
Perform a laminectomy at the thoracic level (e.g., T9-T10) to expose the spinal cord.[7]
-
Induce a compression injury using a standardized method, such as applying a specific weight for a defined duration (e.g., 40g for 15 minutes).[8]
-
After removing the compression weight, suture the muscle and skin layers.
-
-
Post-operative Care: Provide post-operative care including analgesics, manual bladder expression twice daily, and monitoring for any complications.[7]
This compound Administration
Intrathecal injection is an effective method for delivering this compound directly to the spinal cord.[3][4]
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., dimethyl sulfoxide (DMSO)).
-
Injection Procedure:
-
Perform intrathecal injections daily, starting from 3 days post-injury (dpi).[3] This timing is critical as it coincides with the period of fibroblast proliferation and aggregation at the injury site.[3]
-
Administer a specific dose of this compound (e.g., as determined by dose-response studies in the specific animal model).
-
A control group should receive injections of the vehicle only.
-
Behavioral Assessment of Locomotor Function
Functional recovery is a key outcome measure. The Basso Mouse Scale (BMS) and footprint analysis are standard methods for assessing locomotor function in rodent models of SCI.[3][4]
-
Basso Mouse Scale (BMS):
-
Assess mice in an open field to evaluate hindlimb movements and coordination.[3]
-
Score the locomotor function based on the BMS scale, which ranges from 0 (complete paralysis) to 9 (normal locomotion).
-
Perform assessments at regular intervals post-injury (e.g., weekly).
-
-
Footprint Analysis:
-
Coat the hind paws of the mice with non-toxic paint.
-
Allow the mice to walk along a narrow runway lined with paper.
-
Analyze the resulting footprints to assess gait parameters such as stride length and coordination.
-
Histological Analysis
Immunofluorescence staining is used to evaluate the cellular and molecular changes at the injury site.[3][4]
-
Tissue Preparation:
-
At the end of the experimental period (e.g., 28 dpi), perfuse the animals with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and post-fix in 4% PFA.
-
Cryoprotect the tissue in a sucrose solution and embed for cryosectioning.
-
-
Immunofluorescence Staining:
-
Cut sagittal or transverse sections of the spinal cord.
-
Incubate the sections with primary antibodies against markers for:
-
Fibrotic Scar: Fibronectin, Laminin, PDGFRβ[9]
-
Astrocytic Scar: Glial Fibrillary Acidic Protein (GFAP)
-
Axons: Neurofilament (e.g., NF200)
-
Inflammatory Cells: Iba1 (for microglia/macrophages)
-
-
Incubate with corresponding fluorescently-labeled secondary antibodies.
-
Counterstain with a nuclear marker (e.g., DAPI).
-
Image the stained sections using a fluorescence microscope.
-
-
Quantification: Quantify the stained areas using image analysis software to determine the extent of scarring, axon regeneration, and inflammation.[9]
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound in a mouse model of spinal cord injury.
Quantitative Data Summary
The following tables summarize the quantitative findings from a key study investigating the effects of this compound in a mouse model of SCI.[3][9]
Table 1: Effect of this compound on Fibrotic Scar Formation at 28 Days Post-Injury
| Marker | Control Group (% Area) | This compound Group (% Area) | P-value |
| PDGFRβ+ | ~12% | ~6% | < 0.001 |
| Fibronectin+ | ~10% | ~5% | < 0.0001 |
| Laminin+ | ~8% | ~4% | < 0.001 |
Table 2: Effect of this compound on Locomotor Function Recovery (BMS Score)
| Timepoint | Control Group (BMS Score) | This compound Group (BMS Score) |
| 7 dpi | ~1.5 | ~2.5 |
| 14 dpi | ~2.0 | ~3.5 |
| 21 dpi | ~2.5 | ~4.0 |
| 28 dpi | ~3.0 | ~4.5 |
Note: The values presented in the tables are approximate and are intended to illustrate the magnitude of the effects observed in the cited research. For precise data, refer to the original publication.[3][9]
Conclusion
The available preclinical data strongly suggest that this compound is a promising therapeutic agent for spinal cord injury.[2] By specifically targeting the PDGFRβ pathway, it effectively reduces the formation of the inhibitory fibrotic scar, thereby promoting a more favorable environment for axonal regeneration and leading to significant improvements in locomotor function.[1][3] The protocols outlined in these application notes provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds in the context of spinal cord injury. Further research is warranted to validate these findings in other SCI models and to explore the long-term effects of this compound treatment.[2]
References
- 1. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spinalcord.help [spinalcord.help]
- 3. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Behavioral testing in animal models of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Models of Spinal Cord Injury in Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Spinal cord injury modeling: from modeling to evaluation using rats as examples [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of SU116f for Axon Regeneration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of SU116f, a selective inhibitor of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), for promoting axon regeneration following nervous system injury. The information is based on preclinical studies demonstrating the efficacy of SU116f in a mouse model of spinal cord injury (SCI).
Introduction
Axon regeneration in the adult central nervous system (CNS) is notoriously limited, partly due to the formation of a fibrotic scar at the injury site, which presents a significant physical and chemical barrier to regrowing axons.[1][2][3][4] Platelet-derived growth factor (PDGF) signaling, particularly through PDGFRβ, has been identified as a key pathway in the formation of this fibrotic scar.[1][2][5] SU116f is a potent and selective small molecule inhibitor of PDGFRβ with an IC50 of 10 nM.[6][7][8] By blocking the PDGFRβ pathway, SU116f has been shown to reduce fibrotic scar formation, decrease inflammation, and consequently promote axon regeneration and functional recovery after spinal cord injury.[1][2][5][9]
Mechanism of Action
Following spinal cord injury, PDGF-B and PDGF-D are released by various cell types, including astrocytes, macrophages/microglia, and fibroblasts.[1][5] These growth factors bind to and activate PDGFRβ on perivascular fibroblasts, leading to their proliferation and migration to the injury site.[1] These activated fibroblasts then deposit extracellular matrix proteins, forming the dense fibrotic scar that impedes axon regrowth.[1] SU116f competitively inhibits the ATP-binding site of the PDGFRβ tyrosine kinase, preventing its activation and downstream signaling. This inhibition blocks the proliferation and activation of scar-forming fibroblasts, leading to a reduction in fibrotic scar tissue and creating a more permissive environment for axon regeneration.[1][2]
Signaling Pathway
The signaling pathway modulated by SU116f in the context of axon regeneration is depicted below.
Caption: SU116f inhibits the PDGFRβ signaling pathway to promote axon regeneration.
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the effects of SU116f on axon regeneration and functional recovery in a mouse model of spinal cord injury.
Table 1: Effect of SU116f on Fibrotic Scar Formation and Lesion Size
| Parameter | Control Group (Vehicle) | SU116f Treated Group | Fold Change |
| Fibrotic Scar Area (mm²) | ~0.25 | ~0.10 | ↓ 2.5x |
| Lesion Area (mm²) | ~1.2 | ~0.8 | ↓ 1.5x |
Data are approximations derived from graphical representations in the source literature and are intended for comparative purposes.
Table 2: Effect of SU116f on Axon Regeneration
| Axon Type | Parameter | Control Group (Vehicle) | SU116f Treated Group |
| Neurofilament (NF+) Axons | Density in Lesion Core (arbitrary units) | ~500 | ~1500 |
| Serotonergic (5-HT+) Axons | Area in Lesion Site (mm²) | ~0.005 | ~0.020 |
Data are approximations derived from graphical representations in the source literature and are intended for comparative purposes.
Table 3: Effect of SU116f on Locomotor Function Recovery
| Time Post-SCI | Basso Mouse Scale (BMS) Score - Control | Basso Mouse Scale (BMS) Score - SU116f |
| 7 days | ~1.5 | ~2.0 |
| 14 days | ~2.0 | ~3.0 |
| 21 days | ~2.5 | ~4.0 |
| 28 days | ~2.8 | ~4.5 |
BMS scores range from 0 (complete paralysis) to 9 (normal locomotion). Data are approximations from graphical representations.
Experimental Protocols
The following are detailed protocols for the in vivo administration of SU116f in a mouse model of spinal cord injury.
I. Animal Model and Surgical Procedure
-
Animal Model: Adult (8-week-old) C57BL/6 mice are commonly used.[2]
-
Anesthesia: Anesthetize the mice with an appropriate anesthetic agent (e.g., intraperitoneal injection of pentobarbital sodium).
-
Surgical Preparation: Shave and disinfect the surgical area over the thoracic spine.
-
Laminectomy: Perform a laminectomy at the T10 vertebral level to expose the spinal cord.
-
Spinal Cord Injury: A contusion or compression model of SCI can be used. For a compression model, a specific weight is applied to the exposed dura for a defined period (e.g., 30g for 5 minutes) to create a reproducible injury.
-
Wound Closure: Suture the muscle and skin layers.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics, hydration, and manual bladder expression until bladder function returns.
II. Preparation and Administration of SU116f
-
Reagent: SU116f (CAS No. 251356-45-3) can be sourced from various chemical suppliers.[7][10]
-
Vehicle: A common vehicle for SU116f is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Concentration: A working concentration of 1 mg/ml of SU116f in the vehicle is typically used.
-
Administration Route: Intrathecal injection is an effective route for delivering SU116f to the spinal cord.[1][5][9]
-
Injection Procedure:
-
Anesthetize the mouse.
-
Insert a microsyringe needle between the L5 and L6 vertebrae to access the intrathecal space.
-
Slowly inject 5 µl of the SU116f solution or vehicle control.
-
-
Dosing Regimen: Administer SU116f or vehicle immediately after SCI and then once daily for 7 consecutive days.
III. Assessment of Axon Regeneration and Functional Recovery
-
Tissue Processing: At the desired time point (e.g., 28 days post-injury), perfuse the animals with 4% paraformaldehyde. Dissect the spinal cords and post-fix them. Cryoprotect the tissue in sucrose solutions before sectioning.
-
Immunofluorescence Staining:
-
Section the spinal cord tissue (e.g., 20 µm cryosections).
-
Perform immunofluorescence staining for markers of axons (e.g., Neurofilament-200 for general axons, 5-HT for serotonergic axons), glial scar (e.g., GFAP for astrocytes, NG2 for oligodendrocyte precursor cells), and fibrotic scar (e.g., Fibronectin, Collagen I).
-
Use appropriate primary and fluorescently-labeled secondary antibodies.
-
-
Microscopy and Quantification:
-
Image the stained sections using a fluorescence or confocal microscope.
-
Quantify the density and area of regenerating axons within and around the lesion site using image analysis software.
-
-
Behavioral Analysis:
-
Assess locomotor function recovery using a standardized scale such as the Basso Mouse Scale (BMS) for locomotion.
-
Perform weekly assessments in an open field.
-
Footprint analysis can also be used to evaluate gait parameters.
-
Experimental Workflow
The following diagram illustrates the experimental workflow for studying the effects of SU116f on axon regeneration in vivo.
Caption: Experimental workflow for in vivo SU116f administration and analysis.
References
- 1. SU16f inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spinalcord.help [spinalcord.help]
- 3. Regeneration of Propriospinal Axons in Rat Transected Spinal Cord Injury through a Growth-Promoting Pathway Constructed by Schwann Cells Overexpressing GDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro models of axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | PDGFR | TargetMol [targetmol.com]
- 7. xcessbio.com [xcessbio.com]
- 8. SU 16f | PDGFR | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
Application of SU16f in Fibroblast to Cardiomyocyte Conversion: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of SU16f in the chemical reprogramming of human fibroblasts into cardiomyocytes. This small molecule is a component of a nine-compound cocktail (9C) that has been demonstrated to induce this cellular transdifferentiation, offering a promising avenue for cardiac regeneration and disease modeling.
Introduction
Direct cardiac reprogramming, the conversion of non-cardiomyocytes like fibroblasts into functional cardiomyocytes, represents a significant advancement in regenerative medicine. Chemical reprogramming, utilizing small molecules to direct cell fate, offers a potentially safer and more controllable alternative to genetic methods. A key breakthrough in this area was the development of a nine-compound cocktail (9C) capable of converting human fibroblasts into cardiomyocyte-like cells (ciCMs). This compound, a potent inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ), is a constituent of this cocktail. Its inclusion is thought to contribute to the efficiency of the reprogramming process by modulating the pro-fibrotic nature of the starting fibroblast population, thereby creating a more permissive environment for cardiogenic signaling pathways to take effect.
Quantitative Data
The efficiency of fibroblast to cardiomyocyte conversion using the nine-compound (9C) cocktail, which includes this compound, has been quantitatively assessed. The following table summarizes the key findings.
| Reprogramming Cocktail | Cell Type | Key Marker | Efficiency (%) | Notes |
| 9-Compound (9C) Cocktail (with this compound) | Human Foreskin Fibroblasts (HFF) | cTnT Positive Cells | ~6.6 | Beating clusters were observed.[1] |
| 7-Compound (7C) Cocktail (without this compound and JNJ10198409) | Human Foreskin Fibroblasts (HFF) | Beating Clusters | Sufficient to generate beating clusters | Specific percentage of cTnT positive cells not provided for direct comparison. |
Experimental Protocols
This section provides a detailed protocol for the chemical conversion of human fibroblasts into cardiomyocyte-like cells using the 9-compound (9C) cocktail containing this compound.
Materials
-
Human fibroblasts (e.g., human foreskin fibroblasts - HFFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
9-Compound (9C) Cocktail (see table below for components and concentrations)
-
Cardiac Induction Medium (CIM)
-
Human cardiomyocyte-conditioned medium (for maturation)
-
Tissue culture plates
-
Standard cell culture equipment
9-Compound (9C) Cocktail Composition
| Compound | Target/Action | Final Concentration |
| CHIR99021 | GSK3 inhibitor | 10 µM |
| A83-01 | TGF-β/Activin/Nodal receptor inhibitor | 1 µM |
| BIX01294 | G9a histone methyltransferase inhibitor | 1 µM |
| AS8351 | G9a histone methyltransferase inhibitor | 1 µM |
| SC1 | Pluripotin, promotes self-renewal | 1 µM |
| Y27632 | ROCK inhibitor | 10 µM |
| OAC2 | 5 µM | |
| This compound | PDGFRβ inhibitor | 5 µM |
| JNJ10198409 | c-Fms/CSF1R and PDGFR inhibitor | 0.1 µM |
Protocol
-
Cell Plating: Plate human fibroblasts in fibroblast growth medium on tissue culture plates. Allow cells to reach 80-90% confluency.
-
Initiation of Reprogramming (9C Treatment):
-
Aspirate the fibroblast growth medium.
-
Add the 9-Compound (9C) cocktail medium to the cells.
-
Culture the cells in the 9C medium for 6 days, changing the medium every 2 days.
-
-
Cardiac Induction (CIM Treatment):
-
After 6 days of 9C treatment, aspirate the medium.
-
Add Cardiac Induction Medium (CIM), which typically contains factors like Activin A, BMP4, and VEGF, to the cells.[1]
-
Culture the cells in CIM for 5 days.
-
-
Maturation:
-
Following the CIM treatment, switch to human cardiomyocyte-conditioned medium to promote the maturation of the chemically induced cardiomyocyte-like cells (ciCMs).
-
Continue to culture the cells, monitoring for the appearance of spontaneously contracting clusters. Beating can typically be observed around day 30 of the entire process.[1]
-
-
Characterization: Assess the efficiency of reprogramming by immunostaining for cardiac-specific markers such as cardiac Troponin T (cTnT) and α-actinin. Functional characterization can be performed through calcium imaging and electrophysiological recordings.
Visualizations
Experimental Workflow
The following diagram illustrates the key stages of the fibroblast to cardiomyocyte conversion process using the 9C cocktail.
Proposed Signaling Pathway of this compound
The diagram below depicts the proposed signaling pathway through which this compound, by inhibiting PDGFRβ, is thought to facilitate the conversion of fibroblasts into cardiomyocytes. Inhibition of the pro-fibrotic PDGFRβ pathway may reduce the cellular signals that maintain the fibroblast phenotype, thereby allowing pro-cardiogenic pathways, such as Wnt and TGF-β (which are also modulated by other components of the 9C cocktail), to more effectively drive the cells towards a cardiomyocyte fate.
References
Preparing Stock Solutions of SU16f in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of SU16f, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][2] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. This application note includes detailed protocols, quantitative data, and safety precautions for working with this compound and dimethyl sulfoxide (DMSO).
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the tyrosine kinase activity of PDGFRβ. PDGFRβ signaling plays a crucial role in various cellular processes, including cell growth, proliferation, and migration.[3][4] Dysregulation of the PDGFRβ pathway is implicated in several diseases, making this compound a valuable tool for research in oncology, fibrosis, and other related fields. Given its hydrophobic nature, this compound is most commonly dissolved in DMSO to create concentrated stock solutions for in vitro and in vivo studies.
Quantitative Data for this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 386.44 g/mol | [5] |
| Formula | C₂₄H₂₂N₂O₃ | [1][5] |
| Appearance | Red-brown solid | |
| Purity | ≥98% | [1] |
| Solubility in DMSO | ≥ 25 mg/mL (approx. 64.7 mM) | [2] |
| Recommended Powder Storage | -20°C for up to 3 years | [2] |
| Recommended Stock Solution Storage | -80°C for up to 1 year | [2] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions to achieve desired working concentrations for various assays.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Pre-weighing Preparation: Before opening the this compound vial, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder, which can affect its stability.
-
Weighing this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder into the tube. To prepare 1 mL of a 10 mM stock solution, you will need 3.86 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 386.44 g/mol = 0.00386 g = 3.86 mg
-
-
-
Adding DMSO: Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For 3.86 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Dissolution: Close the tube tightly and vortex the solution for 1-2 minutes until the this compound powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to one year).[2] For short-term use, a working aliquot can be stored at -20°C for a few weeks.
-
Labeling: Clearly label all aliquots with the compound name (this compound), concentration (10 mM in DMSO), preparation date, and your initials.
Visualizing the Experimental Workflow and Signaling Pathway
Diagram 1: Experimental Workflow for this compound Stock Solution Preparation
References
Application Notes: Investigating Epithelial-Mesenchymal Transition (EMT) Markers with SU16f
Introduction
Epithelial-Mesenchymal Transition (EMT) is a fundamental biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. This transition is pivotal in embryonic development, wound healing, and tissue fibrosis. In the context of cancer, EMT is strongly associated with tumor progression, metastasis, and the development of drug resistance. A hallmark of EMT is the dynamic regulation of specific protein markers, including the downregulation of epithelial markers and the upregulation of mesenchymal markers.
SU16f is a potent and selective small-molecule inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ) tyrosine kinase.[1][2][3][4][5] The PDGFRβ signaling pathway is a known driver of EMT in various pathological conditions, including cancer. By inhibiting PDGFRβ, this compound provides a valuable tool for researchers to investigate and potentially reverse the EMT process. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study EMT markers in a research setting.
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of PDGFRβ. This prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades, such as the PI3K/Akt pathway, which are crucial for the induction and maintenance of the mesenchymal state.[3][5]
Data Presentation
The following table summarizes the observed effects of this compound on key epithelial and mesenchymal markers in gastric cancer cell lines, providing a clear indication of its EMT-reversing capabilities.
| Marker Category | Marker Name | Effect of this compound Treatment | Cellular Function | Reference |
| Epithelial | E-cadherin | Upregulation | Cell-cell adhesion, maintenance of epithelial polarity | [1][3][5] |
| Mesenchymal | N-cadherin | Downregulation | Cell-cell adhesion, promotes cell motility | [1][3][5] |
| Vimentin | Downregulation | Intermediate filament, maintains cell integrity, involved in migration | [1][3][5] | |
| α-SMA (alpha-smooth muscle actin) | Downregulation | Cytoskeletal protein, associated with contractility and motility | [1][3][5] | |
| p-AKT | Downregulation | Key component of the PI3K/Akt signaling pathway, promotes cell survival and proliferation | [3][5] |
Experimental Protocols
Herein are detailed protocols for investigating the effects of this compound on EMT markers. These protocols can be adapted for various epithelial cell lines susceptible to EMT induction.
Protocol 1: In Vitro EMT Induction and this compound Treatment
This protocol describes the induction of EMT in a suitable epithelial cell line (e.g., A549, MCF10A) using a common inducer like Transforming Growth Factor-beta 1 (TGF-β1) and subsequent treatment with this compound.
Materials:
-
Epithelial cell line of interest (e.g., A549 human lung carcinoma cells)
-
Complete cell culture medium (e.g., F-12K Medium with 10% FBS for A549)
-
This compound (≥98% purity)
-
Dimethyl sulfoxide (DMSO), sterile
-
Recombinant Human TGF-β1
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer
Procedure:
-
Cell Seeding: Seed the epithelial cells in 6-well plates at a density that will result in 70-80% confluency at the time of analysis. Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store aliquots at -20°C. Further dilutions should be made in complete cell culture medium immediately before use.
-
EMT Induction: The following day, replace the medium with fresh complete medium containing an EMT-inducing agent. A common method is to treat the cells with 5-10 ng/mL of TGF-β1.
-
This compound Treatment: Concurrently with or after EMT induction (depending on the experimental design), treat the cells with the desired concentration of this compound. A common starting concentration is 20 µM.[2][3][5] A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for a period sufficient to observe changes in EMT markers, typically 48-72 hours.
-
Cell Lysis and Protein Extraction: After the incubation period, wash the cells twice with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Western Blot Analysis of EMT Markers
This protocol details the detection of changes in the protein expression of EMT markers following this compound treatment.
Materials:
-
Protein lysates from Protocol 1
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against E-cadherin, N-cadherin, Vimentin, α-SMA, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Protocol 3: Immunofluorescence Staining of EMT Markers
This protocol allows for the visualization of the subcellular localization and expression of EMT markers.
Materials:
-
Cells grown on coverslips in 24-well plates (prepared as in Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies against E-cadherin and Vimentin
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: After treatment, wash the cells on coverslips with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Incubate with DAPI for 5 minutes.
-
Washing: Wash three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: this compound inhibits PDGFRβ signaling to reverse EMT.
Caption: Workflow for studying this compound's effect on EMT.
References
Application Notes and Protocols: Evaluating the Effect of SU16f on p-AKT and Bcl-2 Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for evaluating the biological effects of SU16f, a potent and selective platelet-derived growth factor receptor β (PDGFRβ) inhibitor. Specifically, these application notes delineate the methodology to investigate the impact of this compound on the phosphorylation of AKT (p-AKT) and the expression of the anti-apoptotic protein Bcl-2 in cancer cells. The protocols include cell culture and treatment, Western blot analysis for protein quantification, and functional assays to assess cell viability and apoptosis.
Introduction
This compound is a small molecule inhibitor that selectively targets PDGFRβ, a receptor tyrosine kinase frequently implicated in tumor progression, angiogenesis, and fibrosis.[1] The PDGFRβ signaling cascade activates downstream pathways, including the PI3K/AKT pathway, which is a critical regulator of cell survival, proliferation, and apoptosis. Activated AKT (p-AKT) promotes cell survival in part by modulating the expression of Bcl-2 family proteins. Bcl-2 is a key anti-apoptotic protein, and its overexpression is a common mechanism by which cancer cells evade programmed cell death.
Preclinical studies have indicated that this compound can downregulate the levels of both p-AKT and Bcl-2, suggesting a mechanism for its anti-proliferative and pro-apoptotic effects.[1][2] For instance, in SGC-7901 gastric cancer cells, treatment with 20 μM this compound for 8 hours resulted in decreased expression of p-AKT and Bcl-2.[1][2] These application notes provide a comprehensive guide for researchers to independently verify and expand upon these findings.
Signaling Pathway
The diagram below illustrates the signaling pathway from PDGFRβ to AKT and Bcl-2, and the inhibitory effect of this compound.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the culture of a suitable cancer cell line and subsequent treatment with this compound. The SGC-7901 gastric cancer cell line is used here as an example, as its response to this compound has been previously documented.[1][3]
Materials:
-
SGC-7901 cells (or other suitable cancer cell line with active PDGFRβ signaling)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
6-well plates and 96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture SGC-7901 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding:
-
For Western Blotting: Seed 5 x 10^5 cells per well in 6-well plates.
-
For MTT Assay: Seed 5 x 10^3 cells per well in 96-well plates.
-
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40 μM). The final DMSO concentration should not exceed 0.1%.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 8, 24, 48 hours).
Western Blot Analysis of p-AKT and Bcl-2
This protocol details the detection and quantification of p-AKT, total AKT, and Bcl-2 protein levels.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-Bcl-2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, Bcl-2, or β-actin (loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AKT levels to total AKT and Bcl-2 levels to the loading control (β-actin).
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
Procedure:
-
Cell Treatment: Seed and treat the cells with this compound in a 96-well plate as described in Protocol 1.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Collection: Following treatment, collect both adherent and floating cells.
-
Cell Staining: Wash the cells with PBS and resuspend them in binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.[6][7][8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Experimental Workflow
The following diagram outlines the overall experimental workflow for evaluating the effects of this compound.
Data Presentation
Quantitative data should be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on p-AKT and Bcl-2 Protein Levels
| Treatment (24h) | Relative p-AKT/Total AKT Level (Fold Change vs. Control) | Relative Bcl-2/β-actin Level (Fold Change vs. Control) |
| Control (Vehicle) | 1.00 | 1.00 |
| This compound (5 µM) | ||
| This compound (10 µM) | ||
| This compound (20 µM) | ||
| This compound (40 µM) |
Table 2: Effect of this compound on Cell Viability (MTT Assay)
| Treatment (48h) | Cell Viability (% of Control) |
| Control (Vehicle) | 100 |
| This compound (5 µM) | |
| This compound (10 µM) | |
| This compound (20 µM) | |
| This compound (40 µM) |
Table 3: Effect of this compound on Apoptosis (Annexin V/PI Assay)
| Treatment (48h) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (Vehicle) | |||
| This compound (20 µM) |
Conclusion
These detailed protocols provide a robust framework for investigating the molecular and cellular effects of this compound. By following these methods, researchers can effectively assess the inhibitory action of this compound on the PDGFRβ-AKT-Bcl-2 signaling axis and its consequent impact on cancer cell viability and apoptosis. The provided templates for data presentation will aid in the clear and concise reporting of experimental findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDGFR | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. kumc.edu [kumc.edu]
Troubleshooting & Optimization
Troubleshooting SU16f solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of SU16f, a potent and selective PDGFRβ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that belongs to the 3-substituted indolin-2-one class of compounds. It is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ) tyrosine kinase. The primary mechanism of action of this compound is to bind to the ATP-binding pocket of PDGFRβ, preventing its autophosphorylation upon ligand binding. This blockade inhibits the activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, migration, and survival.
Q2: How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound has low solubility in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO). For a detailed, step-by-step guide, please refer to Protocol 1: Preparation of a Concentrated Stock Solution of this compound .
Q3: My this compound precipitates when I dilute it in my aqueous experimental medium. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds like this compound. This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. For a comprehensive guide to resolving this, please see the Troubleshooting Guide: this compound Solubility Issues .
Q4: What are the recommended storage conditions for this compound?
This compound should be stored as a solid at -20°C for long-term storage. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Protect from light and moisture.
Q5: How stable is this compound in my experimental conditions?
The stability of this compound in your specific cell culture media or buffer can be influenced by factors such as pH, temperature, and media components. While the indolin-2-one scaffold is generally stable, it is recommended to assess the stability of this compound under your experimental conditions, especially for long-term experiments. For guidance on how to perform a stability study, refer to Protocol 2: Assessing the Stability of this compound in Aqueous Media .
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂N₂O₂ | N/A |
| Molecular Weight | 386.44 g/mol | [2] |
| Appearance | Crystalline solid | [3] |
| IC₅₀ (PDGFRβ) | 10 nM | [1][4][5] |
| IC₅₀ (VEGFR2) | 140 nM | [1][4] |
| IC₅₀ (FGFR1) | 2.29 µM | [1][4] |
Table 2: Solubility Profile of this compound
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 20 mg/mL (≥ 50 mM) | Recommended for stock solutions. |
| Ethanol | Soluble | May be used for stock solutions, but DMSO is preferred for higher concentrations. |
| PBS (pH 7.2) | Very Low | Direct dissolution in aqueous buffers is not recommended. |
| Cell Culture Media | Low | The final concentration should not exceed the aqueous solubility limit. Serum may slightly increase solubility. |
*Note: The solubility in organic solvents is based on the general characteristics of 3-substituted indolin-2-one compounds.[3] It is highly recommended to experimentally verify the solubility in your specific buffer or medium using Protocol 2 .
Troubleshooting Guide: this compound Solubility Issues
This guide addresses the common problem of this compound precipitation during experimental setup.
Issue: Immediate Precipitation Upon Dilution
This typically occurs when a concentrated DMSO stock is rapidly diluted into an aqueous medium, causing the compound to "crash out" of solution.
-
Cause 1: High Final Concentration: The target concentration of this compound exceeds its solubility limit in the final medium.
-
Solution: Lower the final working concentration of this compound. Perform a solubility test (see Protocol 2 ) to determine the maximum soluble concentration in your specific medium.
-
-
Cause 2: Improper Dilution Technique: Rapidly adding the DMSO stock to the aqueous medium creates localized high concentrations, leading to precipitation.
-
Solution: Employ a serial dilution method. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of the medium. Always add the stock solution to the medium while gently vortexing or swirling to ensure rapid and thorough mixing.
-
Issue: Delayed Precipitation in Culture
Precipitation observed after several hours or days in the incubator.
-
Cause 1: Media Evaporation: Evaporation from the culture vessel can increase the concentration of all components, including this compound, beyond its solubility limit.
-
Solution: Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable film for long-term experiments.
-
-
Cause 2: Temperature Fluctuations: Repeatedly moving culture vessels in and out of the incubator can cause temperature cycling, which may affect the solubility of the compound.
-
Solution: Minimize the time that culture vessels are outside the incubator. Plan your experiments to reduce disturbances.
-
-
Cause 3: Interaction with Media Components: this compound may interact with salts or other components in the media over time, forming insoluble complexes.
-
Solution: If possible, test the stability of this compound in a simpler buffer system to see if media components are the cause.
-
Below is a logical flowchart to guide you through troubleshooting this compound precipitation issues.
Caption: Logical flowchart for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid (MW: 386.44 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 3.864 mg of this compound in 1 mL of DMSO.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 386.44 g/mol * 1000 mg/g = 3.864 mg/mL
-
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube. For example, weigh 3.864 mg of this compound.
-
Solubilization: Add the corresponding volume of sterile DMSO to the tube (e.g., 1 mL for 3.864 mg).
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gently warm the solution to 37°C to aid dissolution.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Storage: For long-term storage, store the aliquots at -80°C. For short-term storage (up to one month), -20°C is acceptable.[1]
Caption: Experimental workflow for preparing this compound stock solution.
Protocol 2: Assessing the Stability of this compound in Aqueous Media
This protocol provides a method to determine the stability of this compound in your specific cell culture medium or experimental buffer over time using HPLC or LC-MS.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) sterile cell culture medium or buffer
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Quenching solvent (e.g., cold acetonitrile)
-
HPLC or LC-MS system
Procedure:
-
Spike the Medium: Dilute the this compound stock solution into the pre-warmed medium to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and non-toxic (typically <0.1%).
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium. This is your T=0 sample. Process it immediately as described in step 5.
-
Incubation: Incubate the remaining spiked medium under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Time-Point Sampling: At your desired time points (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots.
-
Sample Processing:
-
To precipitate proteins, add 3 volumes of cold acetonitrile to your sample aliquot.
-
Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or HPLC vial.
-
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. A significant decrease indicates instability.
PDGFRβ Signaling Pathway
This compound exerts its effects by inhibiting the PDGFRβ signaling pathway. The diagram below illustrates the key components of this pathway. Ligands such as PDGF-BB or PDGF-DD bind to PDGFRβ, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling molecules, activating downstream cascades like the PI3K/AKT pathway, which promotes cell survival, and the RAS-MAPK pathway, which is involved in cell proliferation and migration. This compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.
References
Optimizing SU16f dosage to minimize off-target effects
Welcome to the technical support center for SU16f. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound, with a focus on optimizing dosage to minimize off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ), which is a receptor tyrosine kinase.[1][2][3][4] It is also known as PDGFR Tyrosine Kinase Inhibitor VII.[1][2]
Q2: What are the known off-targets of this compound?
A2: this compound has been shown to inhibit other kinases, though with lower potency than for its primary target, PDGFRβ. The most well-documented off-target is the VEGF receptor 2 (VEGFR2).[1] It shows significantly higher selectivity for PDGFRβ over VEGFR2, FGFR1, and EGFR.[3][5]
Q3: Why is it critical to optimize the dosage of this compound?
A3: Optimizing the dosage of any kinase inhibitor is crucial to ensure that the observed biological effects are due to the inhibition of the intended target (on-target effects) and not due to interactions with other cellular proteins (off-target effects).[6][7] Using excessive concentrations of this compound can lead to the inhibition of off-target kinases, which may result in misleading data, cellular toxicity, or other unintended biological consequences.[7]
Q4: In what research areas has this compound been utilized?
A4: this compound has been used in various research applications, including studies on inhibiting fibrotic scar formation after spinal cord injury, where it has been shown to promote axon regeneration and functional recovery.[5][8][9][10] It has also been used as part of a small molecule cocktail to induce the conversion of human fibroblasts into functional cardiomyocytes.[1][2]
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against its primary target and key off-targets, as well as its effects on cell proliferation.
| Target/Process | IC50 Value | Notes | Reference |
| Kinase Activity | |||
| PDGFRβ | 10 nM | Primary Target | [1][3] |
| VEGFR2 | 140 nM | Off-Target | [1] |
| FGFR1 | 2.29 µM | Off-Target | [11] |
| EGFR | >100 µM | Off-Target | [3] |
| Cell Proliferation | |||
| PDGF-induced proliferation | 0.11 µM | On-Target Effect | [1] |
| VEGF-induced proliferation | 10 µM | Off-Target Effect | [1] |
| FGF-induced proliferation | 10 µM | Off-Target Effect | [1] |
| EGF-induced proliferation | 21.9 µM | Off-Target Effect | [1] |
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death or toxicity at expected effective concentrations. | The concentration of this compound may be too high, leading to off-target effects on kinases essential for cell survival. | 1. Perform a dose-response curve: Titrate this compound across a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration that inhibits PDGFRβ signaling without causing significant cytotoxicity. 2. Assess cell viability: Use assays such as MTT, CellTiter-Glo, or live/dead staining to quantify cytotoxicity at each concentration. 3. Confirm apoptosis: Use methods like Annexin V staining or caspase activity assays to determine if cell death is occurring via apoptosis. |
| Lack of expected biological effect (e.g., no inhibition of PDGF-induced proliferation). | 1. Sub-optimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit PDGFRβ in your specific cell type. 2. Cell type resistance: The cells may not be responsive to PDGFRβ inhibition or may have compensatory signaling pathways. 3. Compound integrity: The this compound may have degraded. | 1. Verify target engagement: Perform a Western blot to check the phosphorylation status of PDGFRβ and its downstream effectors (e.g., Akt, ERK) with and without this compound treatment. 2. Increase concentration: Cautiously increase the this compound concentration, while monitoring for toxicity. 3. Use positive controls: Ensure your experimental system is working by using a cell line known to be sensitive to PDGFRβ inhibition. 4. Check compound storage: this compound should be stored at -20°C.[2] |
| Results are inconsistent with published data or between experiments. | 1. Biological variability: Different cell lines or primary cells from different donors can have varying levels of PDGFRβ and off-target kinase expression.[7] 2. Experimental conditions: Variations in cell density, serum concentration, or treatment duration can affect the outcome. | 1. Characterize your cell line: Confirm the expression of PDGFRβ in your cells. 2. Standardize protocols: Ensure consistent experimental parameters between experiments. 3. Use a structurally unrelated PDGFRβ inhibitor: To confirm that the observed phenotype is due to PDGFRβ inhibition, use a different inhibitor that targets the same protein.[7] |
| Observed phenotype is opposite to what was expected (e.g., increased proliferation). | Paradoxical pathway activation: Inhibition of PDGFRβ might relieve a negative feedback loop, leading to the activation of other pro-proliferative pathways. This could also be an off-target effect.[7][12] | 1. Perform a kinome-wide screen: If resources permit, a broad kinase profiling assay can identify unexpected off-targets.[13][14] 2. Genetic validation: Use siRNA, shRNA, or CRISPR to knock down PDGFRβ and see if it phenocopies the effect of this compound.[7] 3. Analyze related pathways: Investigate the activity of other major signaling pathways (e.g., EGFR, FGFR) to check for compensatory activation. |
Experimental Protocols
1. Protocol for Determining On-Target IC50 of this compound in Cells
This protocol describes how to determine the concentration of this compound required to inhibit PDGFRβ phosphorylation by 50% in a cellular context.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached, serum-starve them for 12-24 hours to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Treatment: Prepare a serial dilution of this compound (e.g., 1 nM to 10 µM) in serum-free media. Pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with an appropriate concentration of PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes to induce PDGFRβ phosphorylation. Include a non-stimulated control.
-
Cell Lysis and Protein Quantification: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.
-
Western Blotting: Perform a Western blot analysis using antibodies against phosphorylated PDGFRβ (p-PDGFRβ) and total PDGFRβ. A loading control (e.g., β-actin or GAPDH) should also be included.
-
Data Analysis: Quantify the band intensities for p-PDGFRβ and total PDGFRβ. Normalize the p-PDGFRβ signal to the total PDGFRβ signal. Plot the normalized p-PDGFRβ signal against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
2. Protocol for Assessing Off-Target Effects on Cell Viability
This protocol outlines a method to assess the cytotoxic effects of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for 24, 48, and 72 hours. Include a vehicle-only control (e.g., DMSO).
-
Cell Viability Assay: At each time point, measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Normalize the viability of treated cells to the vehicle-only control. Plot cell viability against the logarithm of the this compound concentration to determine the concentration that causes a 50% reduction in viability (GI50). A significant difference between the on-target IC50 and the GI50 suggests a therapeutic window.
Visualizations
Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Decision tree for troubleshooting common this compound experimental issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. SU 16f [bio-gems.com]
- 3. SU 16f | PDGFR | Tocris Bioscience [tocris.com]
- 4. This compound | PDGFR Tyrosine Kinase Inhibitor VII | PDGFR | Ambeed.com [ambeed.com]
- 5. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. spinalcord.help [spinalcord.help]
- 9. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | PDGFR | TargetMol [targetmol.com]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reactionbiology.com [reactionbiology.com]
Technical Support Center: Addressing SU16f Resistance in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to SU16f resistance in cancer cell lines. The information is presented in a question-and-answer format to directly tackle specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), a receptor tyrosine kinase.[1] It functions by blocking the intracellular signaling pathways mediated by PDGFRβ, which are often implicated in cancer cell proliferation, migration, and survival.
Q2: My cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness. What are the likely mechanisms of acquired resistance?
A2: Acquired resistance to tyrosine kinase inhibitors like this compound can arise through several mechanisms. Based on data from other PDGFRβ inhibitors, the most common mechanisms include:
-
On-target secondary mutations: The development of point mutations in the PDGFRB gene can alter the drug binding site, reducing the efficacy of this compound.
-
Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of PDGFRβ by upregulating alternative signaling pathways to maintain cell proliferation and survival. Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) like EGFR or MET, or downstream effectors such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[2]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, lowering its intracellular concentration and thereby its effectiveness.[3][4][5]
-
Gene amplification: The cancer cells may produce multiple copies of the PDGFRB gene, leading to an overproduction of the target protein that overwhelms the inhibitory capacity of this compound.[3]
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a cell viability assay, such as an MTT or CellTiter-Glo assay, to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line. A significant increase (typically 3-fold or higher) in the IC50 value compared to the parental, sensitive cell line indicates acquired resistance.[6]
Q4: What are the initial steps to investigate the mechanism of this compound resistance in my cell line?
A4: A systematic approach is recommended:
-
Confirm Resistance: As mentioned in Q3, first re-evaluate the IC50 of this compound.
-
Sequence the Target: Isolate genomic DNA from both the parental and resistant cell lines and sequence the kinase domain of the PDGFRB gene to check for mutations.
-
Analyze Downstream Signaling: Use Western blotting to assess the phosphorylation status of key proteins in the PDGFRβ downstream pathways (e.g., p-AKT, p-ERK). Persistent phosphorylation in the presence of this compound in resistant cells suggests the activation of bypass pathways.
Troubleshooting Guide
Issue 1: My this compound-treated cancer cell line shows a gradual decrease in sensitivity over time in our long-term culture.
-
Question: What could be causing this gradual loss of efficacy?
-
Answer: This is a classic presentation of acquired resistance. The gradual nature suggests the selection and expansion of a subpopulation of cells that have developed one or more resistance mechanisms. It is crucial to first confirm this resistance by re-determining the IC50 of this compound. If resistance is confirmed, proceed to investigate the underlying mechanisms as outlined in the FAQs.
Issue 2: I have sequenced the PDGFRB gene in my resistant cell line but found no mutations. What should I investigate next?
-
Question: If there are no on-target mutations, what is the likely cause of resistance?
-
Answer: The absence of PDGFRB mutations strongly suggests an off-target resistance mechanism. The most probable cause is the activation of a bypass signaling pathway. You should perform a Western blot analysis to compare the phosphorylation levels of key signaling molecules (e.g., p-AKT, p-ERK, p-STAT3) between the parental and resistant cell lines, both with and without this compound treatment. A phospho-receptor tyrosine kinase (RTK) array can also be a valuable tool to screen for the upregulation of other RTKs.
Issue 3: My Western blot results for downstream signaling pathways (p-AKT, p-ERK) are inconsistent or show no clear differences between sensitive and resistant cells.
-
Question: How can I troubleshoot my Western blot experiments for phosphoproteins?
-
Answer: Inconsistent Western blot results for phosphoproteins can be due to several factors:
-
Sample Preparation: Ensure that you are using lysis buffers containing fresh protease and phosphatase inhibitors to preserve the phosphorylation status of your proteins. Keep samples on ice at all times.
-
Blocking: For phospho-specific antibodies, it is often recommended to block the membrane with 5% Bovine Serum Albumin (BSA) in TBST, as milk contains phosphoproteins that can lead to high background.[7]
-
Antibody Quality: Use validated phospho-specific antibodies from reputable suppliers. Always include a positive control (e.g., cells stimulated with a growth factor known to activate the pathway) and a loading control (e.g., total protein or a housekeeping gene like GAPDH or β-actin).
-
Stimulation Conditions: For some experiments, you may need to serum-starve the cells overnight and then stimulate them with a ligand (like PDGF-BB) for a short period to see a robust and synchronous activation of the signaling pathway.
-
Data Presentation
Table 1: Example of this compound IC50 Values in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change |
| Gastric Cancer Cell Line A | 50 | 1500 | 30 |
| Glioblastoma Cell Line B | 100 | 2500 | 25 |
Note: These are hypothetical values for illustrative purposes. Actual IC50 values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
1. Determine the Initial IC50: a. Plate the parental cancer cell line in 96-well plates. b. Treat the cells with a range of this compound concentrations for 72 hours. c. Perform a cell viability assay (e.g., MTT) to determine the initial IC50 value.[2]
2. Initiate Resistance Induction: a. Culture the parental cells in their standard growth medium containing this compound at a starting concentration equal to the IC10 or IC20 (the concentration that inhibits cell growth by 10-20%). b. Culture a parallel set of cells with the vehicle (DMSO) as a control.
3. Dose Escalation: a. Maintain the cells in the this compound-containing medium, replacing it every 3-4 days. b. Once the cells resume a normal growth rate, increase the concentration of this compound by approximately 1.5 to 2-fold. c. Repeat this dose-escalation process over several months. It is advisable to cryopreserve cells at each stage of increased resistance.
4. Confirmation of Resistance: a. After the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), culture them in drug-free medium for several passages to ensure the resistance phenotype is stable. b. Re-determine the IC50 of this compound in the resistant cell line and compare it to the parental cell line. A significant fold-increase confirms resistance.
Protocol 2: Western Blotting for p-AKT and p-ERK
This protocol is for assessing the phosphorylation status of key downstream effectors of the PDGFRβ pathway.
1. Cell Lysis: a. Culture parental and resistant cells to 70-80% confluency. b. Treat cells with this compound at a concentration that inhibits signaling in the parental line for a specified time (e.g., 2 hours). c. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Transfer: a. Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
3. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK (Thr202/Tyr204), and total ERK overnight at 4°C.[7][8][9][10][11] c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
4. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: PDGFRβ signaling pathway and points of this compound resistance.
Caption: Experimental workflow for this compound resistance studies.
Caption: Decision tree for troubleshooting this compound resistance.
References
- 1. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemotherapy Resistance - Chemocare [chemocare.com]
- 4. Understanding Drug Resistance in Cancer Treatments — Hope and Healing Cancer Services [hopeandhealingcare.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. benchchem.com [benchchem.com]
- 11. storage.googleapis.com [storage.googleapis.com]
Technical Support Center: Optimizing SU16f In Vivo Efficacy for Neuroinflammation Research
Welcome to the technical support center for SU16f, a selective inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). This resource is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in various in vivo models of neuroinflammation. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and enhance the in vivo efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in the context of neuroinflammation?
A1: this compound is a potent and selective inhibitor of PDGFRβ.[1] In the central nervous system (CNS), the activation of the PDGFRβ signaling pathway is implicated in the response to injury and inflammation. This pathway can mediate the formation of fibrotic scars, which are detrimental to axon regeneration.[1] PDGFRβ is expressed on various cell types in the CNS, including pericytes, fibroblasts, and reactive astrocytes. By blocking the PDGFRβ pathway, this compound can reduce fibrotic scar formation, inhibit inflammation, and create a more permissive environment for tissue repair and axon regeneration following injury.[1]
Q2: In which in vivo models of neuroinflammation has this compound shown efficacy?
A2: Currently, the most well-documented in vivo efficacy of this compound is in models of spinal cord injury (SCI).[1] In these models, this compound has been shown to reduce fibrotic scarring, decrease inflammation, and promote locomotor function recovery.[1] While direct studies in other neuroinflammatory models such as Alzheimer's disease (AD), Parkinson's disease (PD), or multiple sclerosis (MS) are not yet widely published, the known role of PDGFRβ in astrocyte and microglia activation suggests its potential as a therapeutic target in these conditions as well.
Q3: What is the recommended route of administration for this compound in vivo?
A3: For targeting the central nervous system, intrathecal (i.t.) injection has been successfully used to deliver this compound in mouse models of spinal cord injury.[1] This route bypasses the blood-brain barrier (BBB) to a large extent, allowing for direct action within the CNS. The optimal administration route for other models may need to be determined empirically, with considerations for the specific pathology and research question.
Q4: How should this compound be prepared for in vivo administration?
A4: The solubility and stability of small molecule inhibitors like this compound are critical for in vivo efficacy. While specific formulation details for this compound in published studies are limited, it is generally recommended to prepare small molecule inhibitors in a vehicle that ensures solubility and minimizes toxicity. Common solvents for in vivo use include dimethyl sulfoxide (DMSO) diluted with saline or other aqueous solutions. It is crucial to perform pilot studies to determine the maximum tolerated concentration of the vehicle and the optimal formulation for your specific experimental setup.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vivo experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Lack of Efficacy or High Variability | 1. Poor drug delivery to the CNS: The blood-brain barrier can limit systemic delivery. 2. Inadequate dosage: The concentration of this compound at the target site may be insufficient. 3. Compound instability: this compound may be degrading in the formulation or in vivo. 4. Timing of administration: The therapeutic window for PDGFRβ inhibition might be narrow. | 1. Optimize administration route: Consider direct CNS delivery methods like intrathecal or intracerebroventricular (ICV) injections. 2. Perform dose-response studies: Test a range of this compound concentrations to identify the optimal therapeutic dose. 3. Assess formulation and stability: Ensure this compound is fully solubilized in a non-toxic vehicle. Conduct stability tests of the formulation. 4. Vary the timing of the first dose: Administer this compound at different time points relative to the induction of neuroinflammation. |
| Observed Toxicity or Adverse Effects | 1. Vehicle toxicity: The solvent used to dissolve this compound may be causing adverse effects. 2. Off-target effects: At higher concentrations, this compound may inhibit other kinases. 3. High local concentration: Direct CNS administration can lead to high localized drug levels. | 1. Conduct vehicle-only control experiments: Ensure the vehicle at the intended concentration is well-tolerated. 2. Use the lowest effective dose: Determine the minimal concentration of this compound that produces the desired effect. 3. Refine injection technique: For direct CNS administration, ensure slow and accurate delivery to minimize tissue damage. |
| Difficulty with Intrathecal Injections | 1. Incorrect needle placement: The injection may not be reaching the subarachnoid space. 2. Leakage of injectate: The injected volume may be leaking from the injection site. 3. Anesthesia-related complications: The anesthetic regimen may be affecting the animal's recovery. | 1. Practice the technique: Use a dye like Evans blue in practice animals to confirm correct placement. A successful injection is often indicated by a tail flick. 2. Optimize injection volume and speed: Use a small volume and inject slowly to prevent backflow. 3. Monitor anesthesia depth: Ensure the animal is adequately anesthetized but can recover smoothly post-procedure. |
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in a mouse model of spinal cord injury.
Table 1: Effect of this compound on Axon Regeneration and Lesion Size after SCI
| Parameter | Control Group | This compound Group | Fold Change | Reference |
| NF+ Axon Density in Injured Core | Baseline | Significantly Increased | - | [1] |
| 5-HT+ Axon Area at Injury Site | Baseline | Significantly Increased | - | [1] |
| Lesion Area (GFAP-negative) | Baseline | Significantly Decreased | - | [1] |
Table 2: Effect of this compound on Inflammatory Cell Infiltration after SCI
| Cell Marker | Control Group | This compound Group | Fold Change | Reference |
| CD68+ (Macrophages/Microglia) Area | Baseline | Significantly Decreased | - | [1] |
Experimental Protocols
Protocol 1: Intrathecal Injection of this compound in Mice
This protocol describes the intrathecal administration of this compound for neuroinflammation studies in mice.
Materials:
-
This compound
-
Vehicle (e.g., DMSO and sterile saline)
-
Hamilton syringe with a 30-gauge needle
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
Disinfectant (e.g., 70% ethanol)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a minimal amount of DMSO.
-
Further dilute with sterile saline to the final desired concentration. The final DMSO concentration should be kept low (e.g., <5%) to minimize toxicity.
-
Prepare a vehicle-only solution for the control group.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Shave the fur over the lumbar region of the spine.
-
Disinfect the injection site with 70% ethanol.
-
-
Intrathecal Injection:
-
Position the mouse on a sterile field, arching its back to open the intervertebral spaces.
-
Palpate the iliac crests and locate the L5-L6 intervertebral space.
-
Carefully insert the 30-gauge needle into the space between the L5 and L6 vertebrae. A characteristic tail flick is a reliable indicator of successful entry into the intrathecal space.
-
Slowly inject the desired volume (typically 5-10 µL) of the this compound or vehicle solution.
-
Withdraw the needle slowly.
-
-
Post-Procedure Care:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Provide appropriate post-operative care as per institutional guidelines.
-
Signaling Pathways and Experimental Workflows
PDGFRβ Signaling in Neuroinflammation
The following diagram illustrates the proposed signaling pathway of PDGFRβ in the context of neuroinflammation. Activation of PDGFRβ by its ligands (e.g., PDGF-B, PDGF-D) on microglia and astrocytes can trigger downstream signaling cascades, leading to cellular activation, proliferation, and the release of pro-inflammatory mediators. This compound acts by blocking the initial receptor activation step.
Caption: PDGFRβ signaling cascade in neuroinflammation.
Experimental Workflow for In Vivo this compound Efficacy Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of neuroinflammation.
Caption: In vivo experimental workflow for this compound.
References
Technical Support Center: Method Refinement for SU16f Treatment in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methodologies for the long-term cell culture treatment with SU16f, a selective inhibitor of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of PDGFRβ, a receptor tyrosine kinase. Upon binding of its ligand, primarily PDGF-B or PDGF-D, PDGFRβ dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cellular processes such as proliferation, migration, and survival. This compound competitively binds to the ATP-binding pocket of the PDGFRβ kinase domain, preventing its phosphorylation and subsequent activation of downstream pathways like the PI3K/Akt and MAPK pathways. This inhibition can lead to a reduction in cell growth and proliferation in cell types where this pathway is active.
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: A starting concentration for in vitro experiments can be guided by its IC50 value. For this compound, the IC50 for PDGFRβ is approximately 10 nM. However, the optimal concentration is cell-line dependent and should be determined empirically. It is recommended to perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the effective concentration for inhibiting PDGFRβ phosphorylation and achieving the desired biological effect in your specific cell line.
Q3: How should I prepare and store this compound stock solutions?
A3: Most small molecule kinase inhibitors, including this compound, are soluble in dimethyl sulfoxide (DMSO). It is best practice to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This allows for the addition of a minimal volume of solvent to your cell culture medium, typically keeping the final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: How stable is this compound in cell culture medium?
A4: The stability of small molecule inhibitors in aqueous cell culture medium can vary depending on the compound's structure, the medium's composition (including pH and serum content), and the incubation conditions (temperature, light exposure). For long-term experiments, it is crucial to consider the stability of this compound. It is recommended to refresh the medium with freshly prepared this compound every 24-72 hours to ensure a consistent effective concentration. If you suspect instability is affecting your results, you can perform a bioassay to test the activity of the inhibitor in conditioned medium over time.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound treatment. | 1. Sub-optimal concentration: The concentration of this compound may be too low to effectively inhibit PDGFRβ in your specific cell line. 2. Inhibitor degradation: this compound may be unstable in your culture conditions over the duration of the experiment. 3. Low PDGFRβ expression/activity: The target cell line may not express sufficient levels of PDGFRβ or the pathway may not be constitutively active. 4. Cell confluence: High cell density can sometimes alter cellular responses to inhibitors. | 1. Perform a dose-response experiment to determine the optimal concentration. Assess the phosphorylation status of PDGFRβ and downstream targets like Akt to confirm pathway inhibition. 2. Replenish the media with fresh this compound every 24-48 hours. 3. Verify PDGFRβ expression in your cell line using techniques like Western blot or flow cytometry. If expression is low, consider using a cell line with known high PDGFRβ expression as a positive control. 4. Standardize the cell seeding density for all experiments and ensure cells are in the exponential growth phase at the start of the treatment. |
| High levels of cell death observed at the effective concentration. | 1. On-target toxicity: Inhibition of the PDGFRβ pathway may be detrimental to the survival of your specific cell line. 2. Off-target effects: At higher concentrations, this compound may inhibit other kinases, leading to toxicity. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. This may be the desired outcome in cancer cell lines. However, if you are studying other biological effects, try to use the lowest effective concentration that inhibits the pathway without inducing widespread cell death. 2. Perform a literature search for known off-target effects of this compound. If possible, use a structurally different PDGFRβ inhibitor to see if the same phenotype is observed. 3. Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%. Include a vehicle-only control in all experiments. |
| Cells develop resistance to this compound over time. | 1. Gatekeeper mutations: Mutations in the ATP-binding pocket of PDGFRβ can prevent this compound from binding effectively. 2. Activation of bypass signaling pathways: Cells may upregulate alternative signaling pathways to compensate for the inhibition of PDGFRβ. 3. Drug efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound. | 1. Sequence the PDGFRβ gene in the resistant cell population to identify potential mutations. 2. Use pathway analysis tools (e.g., phospho-kinase arrays) to identify upregulated signaling pathways in the resistant cells. Consider combination therapies with inhibitors of the identified bypass pathways. 3. Investigate the expression of common drug resistance pumps (e.g., MDR1). |
| Variability between experimental replicates. | 1. Inconsistent cell handling: Differences in cell passage number, seeding density, or general cell health can lead to variable results. 2. Inaccurate inhibitor preparation: Errors in preparing stock solutions or dilutions can lead to inconsistent final concentrations. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the inhibitor and affect cell growth. | 1. Maintain a consistent cell culture practice. Use cells within a defined passage number range and ensure consistent seeding densities. 2. Prepare a master mix of the this compound-containing medium for each experiment to ensure all wells receive the same concentration. 3. Avoid using the outermost wells of multi-well plates for data collection or ensure they are filled with sterile PBS to maintain humidity. |
Quantitative Data Summary
| Compound | Target | IC50 | Selectivity | Reference |
| This compound | PDGFRβ | 10 nM | >14-fold vs. VEGFR2, >229-fold vs. FGFR1, >10,000-fold vs. EGFR | [1] |
Experimental Protocols
Protocol 1: Determining the Effective Concentration of this compound (Dose-Response Curve)
-
Cell Seeding: Seed your target cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 48-72 hours). Allow cells to adhere overnight.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in your complete cell culture medium. A typical concentration range to test would be from 10 µM down to 1 nM. Include a vehicle-only (DMSO) control.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as an MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value for your cell line.
Protocol 2: Assessing PDGFRβ Pathway Inhibition by Western Blot
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the determined effective concentration of this compound and a vehicle control for a specified time (a time course of 1, 6, and 24 hours is a good starting point). If the pathway is not constitutively active, you may need to stimulate the cells with PDGF-B or PDGF-D for a short period (e.g., 15-30 minutes) before lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-PDGFRβ, total PDGFRβ, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
Visualizations
Caption: this compound inhibits PDGFRβ signaling pathways.
Caption: Troubleshooting workflow for inconsistent this compound effects.
References
Best practices for storing SU16f powder and solutions
This guide provides best practices for the handling, storage, and use of SU16f powder and solutions to ensure optimal product performance and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder upon receipt?
A: Upon receipt, lyophilized this compound powder, which appears as a red-brown solid, should be stored at -20°C for long-term stability.[1][2] While some suppliers may state room temperature storage is acceptable, storing at -20°C is recommended for preserving the compound's integrity over time, with a shelf life of up to three years under these conditions.[1][2] For very long-term storage, similar lyophilized compounds can be kept at -20°C or -80°C for up to 10 years.[3]
Q2: What is the recommended solvent for reconstituting this compound?
A: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to use fresh, high-quality DMSO to prepare your stock solution.
Q3: How do I properly reconstitute the this compound powder?
A: To ensure accurate concentration and complete dissolution, follow the detailed protocol for preparing a stock solution. Briefly, this involves allowing the vial to reach room temperature, briefly centrifuging it to collect all the powder at the bottom, and then adding the recommended volume of DMSO.
Q4: How should I store the this compound stock solution?
A: After reconstitution in DMSO, it is critical to aliquot the stock solution into single-use volumes in polypropylene tubes and store them at -80°C for long-term stability (up to one year).[2] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[2] It is crucial to avoid repeated freeze-thaw cycles , as this can lead to degradation of the compound.[2][4] One supplier advises against long-term storage of the solution and recommends using it promptly after preparation.[1]
Q5: Can I store the diluted this compound working solution in my aqueous experimental buffer?
A: It is not recommended to store this compound in aqueous solutions for extended periods. Due to the lower solubility of organic compounds in aqueous media, there is a risk of precipitation over time. Working solutions should be prepared fresh from the DMSO stock solution for each experiment.
Data Presentation: Storage Conditions Summary
The following tables summarize the recommended storage conditions for this compound powder and its DMSO stock solution.
Table 1: this compound Lyophilized Powder Storage
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Ensures long-term stability (up to 3 years).[2] |
| Environment | Dry, protected from light | Minimizes hydrolysis and photodegradation.[5] |
| Container | Original sealed vial | Prevents contamination and moisture exposure. |
Table 2: this compound DMSO Stock Solution Storage
| Parameter | Recommendation | Rationale |
| Temperature | -80°C (up to 1 year) or -20°C (up to 1 month) | Preserves solution integrity.[2] |
| Aliquoting | Single-use volumes | Crucial to avoid repeated freeze-thaw cycles.[2][4][6] |
| Container | Polypropylene tubes | Minimizes adsorption of the compound to the container surface. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To accurately reconstitute lyophilized this compound powder to a standard stock concentration for experimental use.
Materials:
-
Vial of lyophilized this compound powder (Molecular Weight: 386.44 g/mol )[1]
-
High-quality, anhydrous DMSO
-
Sterile polypropylene microcentrifuge tubes
-
Precision micropipettes and sterile tips
Methodology:
-
Equilibrate: Allow the sealed vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of moisture inside the vial.
-
Centrifuge: Briefly centrifuge the vial at low speed (e.g., 1,000 x g for 1 minute) to ensure all lyophilized powder is collected at the bottom.[6][7]
-
Calculate Volume: Calculate the volume of DMSO required. To prepare a 10 mM stock solution from 1 mg of this compound powder:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 386.44 g/mol )) * 1,000,000 µL/L = 258.77 µL
-
-
Dissolve: Carefully add the calculated volume of DMSO to the vial.
-
Mix: Gently agitate or vortex the vial for 15-30 minutes at room temperature until the powder is completely dissolved.[7] Visually inspect the solution to ensure no particulates are present.
-
Aliquot: Dispense the stock solution into single-use polypropylene tubes. Aliquot volumes should be no less than 20 µL to minimize evaporation and pipetting errors.[7]
-
Store: Immediately store the aliquots at -80°C.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder is difficult to dissolve in DMSO. | Low-quality DMSO (contains water). | Use fresh, anhydrous, high-purity DMSO. Moisture-absorbing DMSO can reduce solubility.[2] |
| Insufficient mixing. | Continue gentle agitation at room temperature for a longer period (up to 2 hours).[7] Gentle warming or sonication may be attempted, but use with caution as it may degrade the compound. | |
| Precipitate forms when diluting stock into aqueous buffer. | Poor solubility of this compound in aqueous media. | Decrease the final concentration of this compound in the working solution. Increase the percentage of DMSO in the final working solution (ensure it is compatible with your experimental system, as DMSO can have biological effects).[8][9] Prepare the working solution immediately before use. |
| Loss of compound activity over time. | Improper storage of stock solution. | Ensure stock solutions are stored at -80°C and that freeze-thaw cycles are strictly avoided by using single-use aliquots.[2][3][6] |
| Degradation in working solution. | Prepare fresh working solutions for each experiment and do not store them. |
Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: Troubleshooting guide for this compound-related experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 4. pd-0325901.com [pd-0325901.com]
- 5. jpt.com [jpt.com]
- 6. reprocell.com [reprocell.com]
- 7. youtube.com [youtube.com]
- 8. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent SU16f degradation during experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of SU16f during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ) tyrosine kinase.[1][2][3][4] It is widely used in cancer research and studies related to angiogenesis and fibrosis to investigate the role of the PDGFRβ signaling pathway in these processes.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, solid this compound should be stored at -20°C in a dry and dark environment.[2][3] Stock solutions of this compound prepared in dimethyl sulfoxide (DMSO) should be stored at -80°C and are stable for up to 6 months.[1] To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Some suppliers also suggest that for short-term storage of a few days to weeks, the solid compound can be kept at 0-4°C.[2]
Q3: How should I prepare this compound solutions for my experiments?
This compound is typically dissolved in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution. When preparing for your experiment, this stock solution should be further diluted to the final working concentration in your aqueous buffer or cell culture medium immediately before use. It is crucial to ensure that the final concentration of DMSO in your experimental setup is low (typically less than 0.5%) to avoid solvent-induced toxicity or off-target effects.[5]
Q4: Is this compound sensitive to light?
Yes, it is recommended to protect this compound from light.[2][3] Both the solid compound and its solutions should be stored in light-protecting containers, such as amber vials, and exposure to direct light during experiments should be minimized.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity in my experiment. | Degradation of this compound in aqueous solution. Small molecule inhibitors can be unstable in aqueous buffers or cell culture media, especially at physiological temperatures (37°C).[5][6] | - Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.- Minimize the time the compound spends in aqueous solution before being added to the experimental system.- Consider performing a time-course experiment to determine the stability of this compound in your specific buffer or medium. |
| Repeated freeze-thaw cycles of the stock solution. | - Aliquot the DMSO stock solution into single-use vials to avoid multiple freeze-thaw cycles.[3] | |
| Improper storage conditions. | - Ensure the solid compound is stored at -20°C and DMSO stock solutions are stored at -80°C.[1][2][3]- Protect from light at all stages of storage and handling.[2][3] | |
| Precipitation of this compound upon dilution in aqueous buffer or media. | Poor aqueous solubility. this compound, like many small molecule inhibitors, has limited solubility in water. | - Make serial dilutions in DMSO first before the final dilution into the aqueous solution.- Ensure the final DMSO concentration is as low as possible while maintaining solubility.- Vortex thoroughly after each dilution step. |
| Inconsistent results between experiments. | Variability in this compound concentration due to degradation. | - Strictly adhere to standardized protocols for solution preparation and storage.- Use freshly prepared dilutions for each experiment.- If possible, quantify the concentration of this compound in your working solutions using analytical methods like HPLC. |
| Variations in experimental conditions. | - Maintain consistent pH, temperature, and incubation times across all experiments. |
Experimental Protocols
General Protocol for Treating Adherent Cancer Cell Lines with this compound
This protocol provides a general guideline for treating adherent cancer cells with this compound. Specific cell lines and experimental goals may require optimization.
-
Cell Seeding:
-
One day prior to treatment, seed the adherent cancer cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Preparation of this compound Working Solution:
-
On the day of the experiment, thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO but without this compound).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
After the incubation period, proceed with your planned downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), protein analysis (e.g., Western blot for p-PDGFRβ), or gene expression analysis.
-
Visualizations
Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Optimizing SU16f Treatment for PDGFRβ Inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing SU16f to achieve maximal inhibition of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit PDGFRβ?
A1: this compound is a potent and selective small molecule inhibitor of PDGFRβ.[1][2][3][4] It functions by competing with ATP for the binding site in the kinase domain of the receptor. This action prevents the ligand-induced autophosphorylation of PDGFRβ, thereby blocking the initiation of downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, migration, and survival.[1]
Q2: What is the recommended starting concentration for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for PDGFRβ is approximately 10 nM.[1][2][3] However, the optimal concentration for cell-based assays can vary depending on the cell type, cell density, and serum concentration in the culture media. Published studies have utilized concentrations ranging from 1 µM to 20 µM.[3][5] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time is dependent on the specific biological question and the cellular process being investigated. For observing rapid signaling events like receptor phosphorylation, shorter incubation times may be sufficient. For downstream effects such as changes in gene expression or cell proliferation, longer incubation periods are often necessary. A time-course experiment is the most effective method to determine the ideal incubation duration for achieving maximal inhibition.
Q4: What are the key downstream signaling pathways affected by this compound-mediated PDGFRβ inhibition?
A4: Upon activation, PDGFRβ recruits and activates several downstream signaling molecules. By inhibiting PDGFRβ phosphorylation, this compound effectively blocks these pathways, including:
-
PI3K/AKT Pathway: Regulates cell survival, growth, and proliferation.[1][6][7]
-
RAS/MAPK (ERK1/2) Pathway: Primarily involved in cell proliferation, differentiation, and migration.[1][6][7]
-
PLCγ/PKC Pathway: Influences cell motility and proliferation.[6][7]
-
STAT Pathway: Can be involved in cell proliferation and survival.[7]
Data Summary: this compound Potency and Selectivity
| Target | IC50 | Notes |
| PDGFRβ | 10 nM | Primary target [1][2][3] |
| VEGFR2 | 140 nM | >14-fold selectivity for PDGFRβ[2] |
| FGFR1 | 2.29 µM | >229-fold selectivity for PDGFRβ[2][3] |
| EGFR | >100 µM | >10,000-fold selectivity for PDGFRβ[2] |
Experimental Protocol: Time-Course for Optimal this compound Duration
This protocol outlines a method to determine the optimal treatment duration of this compound for maximal inhibition of PDGFRβ phosphorylation using Western blotting.
1. Cell Culture and Plating:
- Culture your cells of interest to 70-80% confluency.
- Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
2. Serum Starvation (Optional but Recommended):
- To reduce basal PDGFRβ activity, replace the growth medium with a serum-free or low-serum medium and incubate for 4-24 hours.
3. This compound Treatment:
- Prepare a working solution of this compound in your culture medium at the predetermined optimal concentration (from a dose-response experiment).
- Treat the cells for various time points. A suggested time course is: 0, 15, 30, 60, 120, and 240 minutes. Include a vehicle control (e.g., DMSO) for the longest time point.
4. Ligand Stimulation:
- To robustly activate the PDGFRβ pathway, stimulate the cells with a known ligand, such as PDGF-BB (e.g., 50 ng/mL), for a short period (e.g., 10-15 minutes) before harvesting. This stimulation should be performed for all time points, including the 0-minute this compound treatment group (ligand only).
5. Cell Lysis:
- Immediately after treatment, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
- Scrape the cells and collect the lysate in pre-chilled microcentrifuge tubes.
- Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
6. Protein Quantification:
- Carefully collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford protein assay.
7. Western Blot Analysis:
- Normalize all samples to the same protein concentration.
- Prepare samples with Laemmli buffer and denature at 95-100°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phosphorylated PDGFRβ (p-PDGFRβ) overnight at 4°C.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
- To ensure equal protein loading, strip the membrane and re-probe with an antibody for total PDGFRβ and a loading control (e.g., GAPDH or β-actin).
8. Data Analysis:
- Quantify the band intensities for p-PDGFRβ and total PDGFRβ.
- Normalize the p-PDGFRβ signal to the total PDGFRβ signal for each time point.
- Plot the normalized p-PDGFRβ levels against the treatment duration to identify the time point that yields the maximal inhibition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of PDGFRβ phosphorylation | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. 2. Inhibitor Instability: this compound may have degraded. 3. Insufficient Incubation Time: The treatment duration may be too short to achieve significant inhibition. 4. High Cell Density: A high number of cells can reduce the effective concentration of the inhibitor. | 1. Perform a dose-response experiment to determine the optimal this compound concentration. 2. Prepare fresh stock solutions of this compound in DMSO and avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration is consistent and low (<0.1%). 3. Perform a time-course experiment as detailed in the protocol above. 4. Standardize cell seeding density and ensure cells are in a logarithmic growth phase. |
| Inconsistent results between experiments | 1. Variability in Cell Culture: Cell passage number, confluency, and overall health can affect the cellular response. 2. Inconsistent Treatment Conditions: Variations in incubation times, concentrations, or pipetting can introduce errors. 3. Issues with Western Blotting: Inconsistent protein loading, transfer efficiency, or antibody dilutions. | 1. Use cells within a consistent and low passage number range. Monitor cell health and morphology. 2. Ensure precise and consistent pipetting, timing, and reagent preparation for each experiment. 3. Use a loading control to verify equal protein loading. Stain the membrane with Ponceau S to check transfer efficiency. Use fresh antibody dilutions for each experiment. |
| High background in Western blot | 1. Inadequate Blocking: Insufficient blocking of the membrane can lead to non-specific antibody binding. 2. Antibody Concentration Too High: Excessive primary or secondary antibody can increase background noise. 3. Insufficient Washing: Inadequate washing steps can leave unbound antibodies on the membrane. | 1. Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA). 2. Optimize the antibody concentrations by performing a titration. 3. Increase the number and/or duration of washing steps with TBST. |
| Unexpected off-target effects | 1. High this compound Concentration: Using a concentration that is too high may lead to inhibition of other kinases. 2. Cellular Toxicity: Prolonged exposure or high concentrations of this compound may induce cytotoxicity. | 1. Use the lowest effective concentration of this compound determined from your dose-response experiment. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your inhibition experiments to monitor for toxic effects. |
Visualizations
Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting logic for this compound experiments.
References
Validation & Comparative
Validating SU16f's Inhibitory Effect on PDGFRβ Autophosphorylation: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the inhibition of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), this guide provides a comparative analysis of SU16f and other commercially available inhibitors. The data presented herein is compiled from various studies to facilitate an objective evaluation of this compound's performance against alternatives.
Comparative Analysis of PDGFRβ Inhibitors
This compound is a potent and selective inhibitor of PDGFRβ. To contextualize its efficacy, the following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative compounds against PDGFRβ autophosphorylation. Lower IC50 values are indicative of higher potency.
| Inhibitor | Type | PDGFRβ IC50 (nM) | Selectivity Highlights |
| This compound | Small Molecule | 10[1] | >14-fold selective over VEGFR2, >229-fold over FGFR1[2] |
| CP-673,451 | Small Molecule | 1[3][4] | >450-fold selective over other angiogenic receptors like VEGFR2 and TIE-2[4] |
| Sunitinib | Small Molecule | 2-10[5][6][7] | Multi-targeted, also inhibits VEGFRs and c-Kit[5][6][7] |
| Imatinib | Small Molecule | 100-607[8] | Also inhibits c-Kit and v-Abl |
| Dovitinib | Small Molecule | 210[9] | Multi-targeted, also inhibits FGFRs, VEGFRs, FLT3, and c-Kit[9][10] |
| IMC-2C5 | Monoclonal Antibody | 11[11] | Specific for PDGFRβ, blocks ligand binding[11] |
| Ki6783 | Small Molecule | 100 | Selective for PDGFRβ over other growth factor receptors |
Experimental Protocols for Validation
To validate the inhibitory effect of this compound or any alternative compound on PDGFRβ autophosphorylation, the following experimental protocols are commonly employed.
Western Blot Analysis of PDGFRβ Phosphorylation
This method allows for the direct visualization and semi-quantification of phosphorylated PDGFRβ in cell lysates.
a. Cell Culture and Treatment:
-
Culture cells expressing PDGFRβ (e.g., NIH-3T3, primary fibroblasts) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with varying concentrations of the inhibitor (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with a PDGFRβ ligand, such as PDGF-BB (e.g., 50 ng/mL), for 5-15 minutes.
b. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
c. Immunoprecipitation (Optional, for enhanced signal):
-
Incubate the cell lysate with an anti-PDGFRβ antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads with lysis buffer.
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
d. SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated PDGFRβ (e.g., anti-phospho-PDGFRβ Tyr751) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total PDGFRβ and a loading control (e.g., GAPDH or β-actin) for normalization.
Enzyme-Linked Immunosorbent Assay (ELISA) for PDGFRβ Phosphorylation
ELISA provides a quantitative measurement of phosphorylated PDGFRβ.
a. Cell Lysis and Sample Preparation:
-
Follow the cell culture, treatment, and lysis steps as described for the Western blot protocol.
-
Determine the total protein concentration of the lysates.
b. ELISA Procedure:
-
Use a sandwich ELISA kit with a capture antibody specific for total PDGFRβ coated on the microplate wells.
-
Add cell lysates to the wells and incubate to allow the capture antibody to bind to PDGFRβ.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that specifically recognizes phosphorylated tyrosine residues on PDGFRβ. This antibody is typically conjugated to an enzyme like HRP.
-
Wash the wells to remove the unbound detection antibody.
-
Add a substrate solution that reacts with the enzyme to produce a colorimetric or chemiluminescent signal.
-
Measure the signal using a microplate reader. The signal intensity is proportional to the amount of phosphorylated PDGFRβ in the sample.
In Vitro Kinase Assay
This cell-free assay directly measures the enzymatic activity of purified PDGFRβ kinase and the inhibitory effect of compounds.
a. Reaction Setup:
-
In a reaction buffer (typically containing Tris-HCl, MgCl2, and ATP), combine the purified recombinant PDGFRβ kinase domain and a substrate (e.g., a synthetic peptide containing a tyrosine residue).
-
Add varying concentrations of the inhibitor (e.g., this compound).
-
Initiate the kinase reaction by adding ATP.
b. Detection of Phosphorylation:
-
The amount of phosphorylated substrate can be measured using various methods, such as:
-
Radiometric assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay: Using a system like ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.
-
Fluorescence-based assay: Using a phosphorylation-specific antibody that recognizes the phosphorylated substrate.
-
Visualizing the Molecular Pathway and Experimental Design
To further clarify the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating PDGFRβ autophosphorylation inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Detection of PDGFR phosphorylation by immunoprecipitation/Western blotting [bio-protocol.org]
- 3. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PathScan® Phospho-PDGF Receptor alpha/beta (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-PDGFRA/PDGFRB (Tyr572, Tyr574) Polyclonal Antibody (44-1000G) [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. In vitro kinase assay [protocols.io]
- 9. Human PDGFR beta ELISA Kit (EHPDGFRB) - Invitrogen [thermofisher.com]
- 10. promega.jp [promega.jp]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of PDGFRβ Modulation: The Agonistic Action of PDGF-B/D versus the Inhibitory Effect of SU16f
For researchers, scientists, and drug development professionals, understanding the nuanced interactions with the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) is critical for advancing therapeutic strategies in oncology, fibrosis, and regenerative medicine. This guide provides a detailed comparison of the activation of PDGFRβ by its natural ligands, PDGF-B and PDGF-D, against the inhibitory action of the potent and selective small molecule, SU16f.
This document outlines the mechanisms of action, presents available quantitative data for efficacy, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in studying these interactions.
Introduction to PDGFRβ Signaling
The Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) is a receptor tyrosine kinase that plays a pivotal role in cellular proliferation, migration, and survival. It is predominantly expressed in cells of mesenchymal origin. The activation of PDGFRβ is initiated by the binding of its specific dimeric ligands, PDGF-BB or PDGF-DD. This binding event induces receptor dimerization, leading to the autophosphorylation of specific tyrosine residues within the intracellular domain. These phosphorylated sites then serve as docking stations for a variety of signaling proteins, triggering downstream cascades such as the PI3K/AKT and MAPK pathways, which are crucial for normal physiological processes and are often dysregulated in disease.
Comparative Efficacy at the Molecular Level
The interaction of this compound, PDGF-B, and PDGF-D with PDGFRβ is fundamentally different. PDGF-B and PDGF-D act as agonists, initiating the signaling cascade, while this compound is an antagonist, blocking it.
This compound: A Potent Inhibitor
This compound is a selective and potent inhibitor of PDGFRβ. It functions by competing with ATP for the binding site in the kinase domain of the receptor, thereby preventing autophosphorylation and subsequent activation of downstream signaling pathways.
PDGF-B and PDGF-D: The Natural Activators
PDGF-B and PDGF-D are the endogenous ligands that activate PDGFRβ. While both are effective activators, studies suggest they may exhibit different potencies and can be differentially affected by inhibitors. For instance, research has shown that this compound can completely block cellular processes induced by PDGF-D, while only partially inhibiting those induced by PDGF-B, suggesting a more complex interaction or a stronger activation signal from PDGF-B under certain conditions.[1]
The following table summarizes the available quantitative data on the efficacy of these molecules.
| Molecule | Type | Target | Efficacy (IC50/EC50) | Selectivity |
| This compound | Inhibitor | PDGFRβ | 10 nM (IC50)[2][3][4] | >14-fold vs. VEGFR2, >229-fold vs. FGFR1, >10000-fold vs. EGFR[1] |
| PDGF-B | Activator | PDGFRβ | EC50 not explicitly stated in reviewed literature, but it is a potent activator. | Binds to PDGFRα and PDGFRβ.[5] |
| PDGF-D | Activator | PDGFRβ | EC50 not explicitly stated in reviewed literature, but it is a potent activator. | More selective for PDGFRβ than PDGF-B.[6] |
Visualizing the Molecular Interactions and Experimental Approaches
To better understand the dynamics of PDGFRβ modulation, the following diagrams illustrate the signaling pathway, a typical experimental workflow for assessing activation/inhibition, and the logical framework of this comparison.
Caption: PDGFRβ signaling pathway activation by PDGF-B/D and inhibition by this compound.
Caption: Workflow for assessing PDGFRβ activation and inhibition.
Caption: Logical relationship between the molecules and their effect on PDGFRβ.
Experimental Protocols
The following are generalized protocols for key experiments used to compare the efficacy of PDGFRβ activators and inhibitors.
PDGFRβ Phosphorylation Assay (Western Blot)
This method is used to directly measure the activation state of PDGFRβ.
-
Cell Culture and Treatment:
-
Culture cells expressing PDGFRβ (e.g., NIH-3T3 fibroblasts) in appropriate media until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
For inhibition studies, pre-incubate cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for 1-2 hours.
-
Stimulate the cells with a fixed concentration of PDGF-B or PDGF-D (e.g., 20-50 ng/mL) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated PDGFRβ (e.g., anti-p-PDGFRβ Tyr751).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To normalize for protein loading, re-probe the membrane with an antibody against total PDGFRβ or a housekeeping protein like GAPDH.
-
Cell Proliferation Assay (e.g., MTT or Ki67 Staining)
This assay measures the downstream biological effect of PDGFRβ activation or inhibition.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a low density.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of PDGF-B or PDGF-D, with or without pre-treatment with this compound.
-
Incubate for a period that allows for cell division (e.g., 24-72 hours).
-
-
Quantification of Proliferation:
-
For MTT assay: Add MTT reagent to the wells and incubate. The viable cells will convert MTT to formazan, which can be solubilized and its absorbance measured.
-
For Ki67 staining: Fix the cells and perform immunofluorescence staining using an antibody against the proliferation marker Ki67. The percentage of Ki67-positive cells can be quantified by microscopy or flow cytometry.
-
-
Data Analysis:
-
Plot the cell proliferation against the concentration of the treatment to determine the dose-response relationship.
-
Conclusion
The comparison between the activating ligands PDGF-B and PDGF-D and the inhibitor this compound highlights the different modalities of targeting the PDGFRβ signaling pathway. While PDGF-B and PDGF-D are essential for initiating the receptor's biological functions, this compound provides a powerful tool for dissecting these functions and holds therapeutic potential for diseases driven by aberrant PDGFRβ activity. The quantitative data, though more complete for the inhibitor this compound, combined with the qualitative understanding of the ligands' actions, provides a solid foundation for designing experiments to further explore the intricacies of PDGFRβ modulation. Future studies focusing on determining the precise EC50 values for PDGF-B and PDGF-D in various cell types will be invaluable for a more direct comparison of their activating efficacy.
References
- 1. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PDGFR | TargetMol [targetmol.com]
- 5. Platelet-derived growth factor receptor β activation and regulation in murine myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological responses to PDGF-BB versus PDGF-DD in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Locomotor Recovery: A Comparative Analysis of SU16f and Alternative Therapies in Spinal Cord Injury
At the forefront of this analysis is SU16f, a potent inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ) pathway. Experimental evidence strongly suggests that this compound facilitates locomotor recovery by mitigating the formation of fibrotic scars, a major impediment to axonal regeneration following SCI.[1][2] This guide will dissect the data supporting this compound's efficacy and place it in context with other promising avenues of research, including neuroprotective agents, anti-inflammatory treatments, and cell-based therapies.
This compound: Targeting Fibrotic Scarring to Enhance Recovery
Following a spinal cord injury, a complex cellular cascade leads to the formation of a fibrotic scar, largely composed of fibroblasts. This scar acts as a physical and chemical barrier to axonal regeneration.[1][2] The activation of the PDGFRβ pathway by its ligands, PDGFB and PDGFD, is a key driver of this fibrotic process.[1][2] this compound, by specifically blocking this pathway, has been shown to reduce the size of the fibrotic scar, leading to a more permissive environment for axonal growth and subsequent functional recovery.[1][2]
Signaling Pathway of this compound in Spinal Cord Injury
Caption: this compound's mechanism of action in SCI recovery.
Comparative Analysis of Locomotor Function Recovery
The efficacy of this compound in restoring locomotor function has been quantified using established behavioral tests in mouse models of SCI. The Basso Mouse Scale (BMS) is a widely used scoring system to assess hindlimb locomotor recovery, while footprint analysis provides detailed gait parameters such as stride length and width.
| Treatment Group | Basso Mouse Scale (BMS) Score (at 4 weeks post-injury) | Stride Length (mm) (at 4 weeks post-injury) | Stride Width (mm) (at 4 weeks post-injury) |
| This compound | ~5.5[1] | ~60[1] | ~35[1] |
| Control (Vehicle) | ~3.0[1] | ~45[1] | ~45[1] |
| Minocycline | ~7.0 (at 8 weeks post-injury, chronic model)[2] | Data Not Available | Data Not Available |
| Ibuprofen | Improved over vehicle (qualitative) | Data Not Available | Data Not Available |
| Riluzole | Improved over vehicle (qualitative) | Data Not Available | Data Not Available |
| Cell-based therapy (MSCs) | Variable, with some studies showing significant improvement[3] | Data Not Available | Data Not Available |
Note: Direct comparison is challenging due to variations in experimental models (acute vs. chronic), injury severity, and time points of assessment across different studies. The data for alternatives to this compound is presented to provide a general context of their potential efficacy.
Experimental Protocols
A standardized and reproducible experimental model is crucial for the evaluation of therapeutic interventions for SCI. The following protocols are representative of the methodologies used in the preclinical assessment of this compound and other potential therapies.
Spinal Cord Compression Injury Mouse Model
A common method to induce a clinically relevant spinal cord injury in mice involves a compression model.
Caption: Workflow for a spinal cord compression injury model.
Behavioral Assessment of Locomotor Function
Basso Mouse Scale (BMS): This 10-point scale (0-9) evaluates hindlimb function in an open field. Mice are observed for 4 minutes, and scores are assigned based on ankle movement, weight support, stepping, coordination, and trunk stability. A higher score indicates better locomotor function.
Footprint Analysis: To analyze gait, the hind paws of the mice are coated with non-toxic paint, and the animals are allowed to walk along a narrow track lined with paper. Parameters such as stride length (distance between consecutive steps of the same hindlimb) and stride width (distance between the left and right hindlimb steps) are measured. Improved stride length and reduced stride width are indicative of locomotor recovery.
Immunofluorescence Staining for Axon Regeneration
This technique is used to visualize and quantify the extent of axonal regeneration within and around the injury site.
References
- 1. Anti-inflammatory treatments during the chronic phase of spinal cord injury improve locomotor function in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Treatments during the Chronic Phase of Spinal Cord Injury Improve Locomotor Function in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Comparative analysis of SU16f's IC50 values for PDGFRβ, VEGFR2, and FGFR1
An authoritative comparison of SU16f's inhibitory activity against key receptor tyrosine kinases—PDGFRβ, VEGFR2, and FGFR1—is essential for researchers in drug discovery and cancer biology. This guide provides a detailed analysis of this compound's IC50 values, the experimental methods for their determination, and an overview of the associated signaling pathways.
Comparative Inhibitory Activity of this compound
This compound demonstrates potent and selective inhibition of Platelet-Derived Growth Factor Receptor β (PDGFRβ). Its activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is moderate, while its effect on Fibroblast Growth Factor Receptor 1 (FGFR1) is significantly lower, highlighting its selectivity.
| Target Kinase | This compound IC50 Value | Selectivity over PDGFRβ |
| PDGFRβ | 10 nM[1][2] | 1x |
| VEGFR2 | 140 nM[1][2] | 14x |
| FGFR1 | >2.29 µM | >229x |
Experimental Protocols for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following is a generalized protocol for determining the IC50 values of a kinase inhibitor like this compound using a cell-based assay.
Principle
This method relies on quantifying the viability of cells that overexpress the target kinase in the presence of varying concentrations of the inhibitor. Cell viability is typically assessed using a colorimetric assay, such as the MTT or Alamar Blue assay, which measures the metabolic activity of living cells. A reduction in metabolic activity is correlated with cell death or inhibition of proliferation caused by the kinase inhibitor.
Materials
-
Cells expressing the target receptor (e.g., NIH3T3 for PDGFRβ, HUVECs for VEGFR2)
-
This compound
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure
-
Cell Seeding : Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in an incubator (37°C, 5% CO2).[3]
-
Compound Preparation : A stock solution of this compound is prepared in DMSO and then serially diluted in cell culture medium to achieve a range of final concentrations.
-
Cell Treatment : The culture medium is removed from the wells and replaced with the medium containing the various concentrations of this compound. Control wells with medium and DMSO alone are also included.
-
Incubation : The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to affect cell proliferation.[4]
-
Cell Viability Assay (MTT Assay) :
-
The MTT reagent is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the water-soluble MTT to an insoluble purple formazan.[5]
-
The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[5]
-
-
Data Acquisition : The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.[5]
-
IC50 Calculation : The absorbance values are converted to percentage inhibition relative to the DMSO control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | PDGFR | TargetMol [targetmol.com]
- 3. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. youtube.com [youtube.com]
Validating SU16f's Efficacy in Downregulating N-cadherin and Vimentin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SU16f's performance in downregulating the mesenchymal markers N-cadherin and Vimentin, key proteins involved in cell adhesion and migration, against other established tyrosine kinase inhibitors. The data presented is compiled from various studies to offer an objective overview for researchers in oncology and cell biology.
Mechanism of Action: Targeting the PDGFRβ Signaling Pathway
This compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). The binding of PDGF to its receptor triggers a signaling cascade that plays a crucial role in cell proliferation, migration, and survival. One of the key downstream pathways activated by PDGFRβ is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Activation of this pathway is known to promote the expression of mesenchymal markers such as N-cadherin and Vimentin, which are hallmarks of the Epithelial-to-Mesenchymal Transition (EMT), a process critical for cancer progression and metastasis.
By inhibiting PDGFRβ, this compound effectively blocks the activation of the PI3K/Akt pathway, leading to the subsequent downregulation of N-cadherin and Vimentin. This mechanism suggests a potential therapeutic application for this compound in cancers where EMT is a key driver of malignancy.
Caption: this compound inhibits PDGFRβ, blocking the PI3K/Akt pathway and reducing N-cadherin and Vimentin expression.
Performance Comparison: this compound vs. Alternative Inhibitors
To objectively evaluate the efficacy of this compound, its performance in downregulating N-cadherin and Vimentin is compared with two other well-known multi-kinase inhibitors, Sorafenib and Sunitinib, which also target PDGFRβ among other kinases.
Quantitative Data Summary
| Inhibitor | Target Cell Line | Target Protein | Method | Result (Fold Change vs. Control) |
| This compound | SGC-7901 (Gastric Cancer) | N-cadherin | Western Blot | Data Not Available |
| Vimentin | Western Blot | Data Not Available | ||
| Sorafenib | HepG2 (Hepatocellular Carcinoma) | Vimentin | qPCR | ~0.42-fold decrease [1] |
| Snail1 (EMT TF) | qPCR | ~0.77-fold decrease [1] | ||
| E-cadherin | qPCR | ~4.36-fold increase [1] | ||
| Sunitinib | Ectopic Endometrial Cells | N-cadherin | Western Blot | No significant change |
| Vimentin | Western Blot | No significant change | ||
| Snail (EMT TF) | Western Blot | Significant decrease [2][3] | ||
| VHL-C162F reconstituted cells | N-cadherin | Western Blot | Upregulation [4] |
Note: The quantitative data for this compound's effect on N-cadherin and Vimentin in SGC-7901 cells is not yet publicly available in a quantified format. The available information confirms a downregulating effect. The data for Sunitinib shows conflicting results regarding its effect on N-cadherin, which may be cell-type dependent.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to assess the downregulation of N-cadherin and Vimentin.
Experimental Workflow: From Cell Culture to Data Analysis
Caption: Workflow for validating the downregulation of N-cadherin and Vimentin by kinase inhibitors.
Western Blot Analysis
This protocol outlines the steps for detecting changes in N-cadherin and Vimentin protein levels following treatment with an inhibitor.
a. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
b. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against N-cadherin (1:1000 dilution) and Vimentin (1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Normalize the band intensities to a loading control (e.g., GAPDH or β-actin).
Quantitative Real-Time PCR (qPCR)
This protocol is for quantifying the changes in N-cadherin and Vimentin mRNA expression.
a. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and control cells using a suitable RNA isolation kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
b. qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for N-cadherin and Vimentin, and a SYBR Green master mix.
-
Use primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR system.
c. Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative fold change in gene expression using the ΔΔCt method.
Immunofluorescence Staining
This protocol allows for the visualization of N-cadherin and Vimentin protein localization and expression within the cells.
a. Cell Preparation:
-
Grow cells on coverslips and treat with the inhibitor.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
b. Staining:
-
Incubate the cells with primary antibodies against N-cadherin and Vimentin overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
c. Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope.
-
Capture images and quantify the fluorescence intensity using image analysis software.
Conclusion
The available evidence strongly suggests that this compound is an effective inhibitor of the PDGFRβ signaling pathway, leading to the downregulation of the key mesenchymal markers N-cadherin and Vimentin. While direct quantitative comparisons with other inhibitors are currently limited by the availability of published data for this compound, its high selectivity for PDGFRβ suggests it may offer a more targeted approach with potentially fewer off-target effects compared to multi-kinase inhibitors like Sorafenib and Sunitinib. Further quantitative studies are warranted to precisely benchmark the performance of this compound against these alternatives. The provided experimental protocols offer a robust framework for researchers to conduct such validation studies and further explore the therapeutic potential of this compound in inhibiting EMT and cancer progression.
References
Comparative Analysis of SU16f's Anti-Proliferative Activity Across Diverse Cell Lines
SU16f, a 3-substituted indolin-2-one derivative, has emerged as a potent and selective inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1] Its ability to modulate cell signaling pathways has made it a subject of interest for researchers investigating its anti-proliferative effects in various cellular contexts, particularly in cancer and fibrotic conditions. This guide provides a comparative overview of this compound's efficacy in different cell types, supported by experimental data and detailed methodologies.
Quantitative Analysis of Anti-Proliferative Efficacy
The inhibitory activity of this compound on cell proliferation is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The following table summarizes the reported anti-proliferative activities of this compound in different cell lines.
| Cell Line/Type | Context | Reported Activity (IC50 / Concentration) | Key Findings |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Angiogenesis | IC50 = 0.11 µM | This compound inhibits proliferation. |
| NIH3T3 | Fibroblast Cell Line | IC50 = 0.11 µM | This compound inhibits proliferation. |
| SGC-7901 | Gastric Cancer | 20 µM | Significantly inhibits gastric cancer cell proliferation and migration promoted by conditioned medium from gastric cancer-derived mesenchymal stem cells (GC-MSCs).[1][2] |
| Fibroblasts | Spinal Cord Injury | Not specified | This compound inhibits the proliferation of fibroblasts, which contributes to the reduction in fibrotic scar formation after spinal cord injury.[3] |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used, incubation time, and cell density.[4][5]
Experimental Protocols
The determination of a compound's anti-proliferative activity is a cornerstone of drug discovery. The MTT assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic or cytostatic effects of a compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol provides a general framework for determining the IC50 value of this compound.
Materials:
-
Target cell lines
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis.[4]
-
Visualizing Experimental and Molecular Pathways
To better understand the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 value of this compound.
Mechanism of Action: Inhibition of the PDGFRβ Signaling Pathway
This compound exerts its anti-proliferative effects by selectively targeting the PDGFRβ signaling pathway.[3][6] This pathway plays a crucial role in regulating cell proliferation, migration, and survival.[3] The binding of platelet-derived growth factor (PDGF) to its receptor (PDGFR) triggers a cascade of intracellular events that ultimately lead to cell division. This compound acts as a competitive inhibitor at the ATP-binding site of the PDGFRβ tyrosine kinase, preventing the downstream signaling necessary for cell proliferation.
Caption: Inhibition of the PDGFRβ signaling pathway by this compound.
In gastric cancer cells, the inhibition of PDGFRβ by this compound leads to the downregulation of downstream effectors such as p-AKT, Bcl-xl, and Bcl-2, and the upregulation of the pro-apoptotic protein Bax.[1][2] This modulation of key signaling molecules ultimately results in the observed anti-proliferative and pro-apoptotic effects.
Conclusion
This compound demonstrates significant anti-proliferative activity against a range of cell types, including endothelial cells, fibroblasts, and specific cancer cells. Its efficacy is rooted in its potent and selective inhibition of the PDGFRβ signaling pathway, a key driver of cell growth and division. The data presented herein underscores the potential of this compound as a valuable research tool for studying cellular proliferation and as a lead compound for the development of targeted therapies for diseases characterized by excessive cell proliferation, such as cancer and fibrosis. Further research is warranted to expand the profile of this compound across a broader panel of cell lines and to elucidate its in vivo efficacy and safety.
References
- 1. This compound | PDGFR | TargetMol [targetmol.com]
- 2. xcessbio.com [xcessbio.com]
- 3. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Western Blot Analysis: A Comparative Guide to Confirming SU16f's Effect on Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SU16f (also known as SU11652), a potent receptor tyrosine kinase (RTK) inhibitor, with other relevant inhibitors. It focuses on the use of Western blot analysis to verify the inhibitory effect of this compound on its downstream signaling targets. Experimental data, detailed protocols, and visual representations of the involved pathways and workflows are presented to assist researchers in designing and interpreting their experiments.
Comparative Analysis of this compound and Alternative Inhibitors
This compound is a multi-targeted RTK inhibitor with significant activity against Platelet-Derived Growth Factor Receptor β (PDGFRβ) and FMS-like Tyrosine Kinase 3 (FLT3). Its efficacy is often compared with other inhibitors that target similar pathways, such as Sunitinib, Sorafenib, and Quizartinib.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected RTK inhibitors against their primary kinase targets. This data provides a quantitative basis for comparing their potency.
| Inhibitor | Primary Target(s) | IC50 (nM) | Other Notable Targets |
| This compound (SU11652) | PDGFRβ | 10 | VEGFR2 (140 nM), FGFR1 (2.29 µM) |
| FLT3 (Wild-Type) | 1.5 | FLT3 (D835Y mutant) (16 nM), FLT3 (D835H mutant) (32 nM) | |
| Sunitinib | PDGFRβ, VEGFRs, KIT, FLT3 | 2-10 (for various RTKs) | RET, CSF-1R |
| Sorafenib | PDGFRβ, VEGFRs, RAF kinases | 90 (PDGFRβ), 20 (VEGFR2), 6 (BRAF) | KIT, FLT3 |
| Quizartinib | FLT3 | <1 (for FLT3-ITD) | KIT, PDGFR, VEGFR |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Confirming Downstream Target Inhibition with Western Blot
Western blot is an indispensable technique to confirm that the inhibition of a primary target kinase, such as PDGFRβ or FLT3, by this compound translates to a reduction in the activation of its downstream signaling pathways. This is typically observed by measuring the phosphorylation status of key signaling proteins.
Key Downstream Targets for Western Blot Analysis:
-
PI3K/Akt Pathway: Analyze the phosphorylation of Akt (at Ser473 or Thr308). A decrease in phosphorylated Akt (p-Akt) indicates inhibition of this pro-survival pathway.
-
Ras/MAPK Pathway: Assess the phosphorylation of ERK1/2 (at Thr202/Tyr204). Reduced levels of phosphorylated ERK (p-ERK) suggest downregulation of this pathway involved in cell proliferation.
-
JAK/STAT Pathway: For FLT3 inhibition, measuring the phosphorylation of STAT5 (at Tyr694) is crucial. A decrease in phosphorylated STAT5 (p-STAT5) points to the suppression of this pathway, which is critical for the proliferation of certain leukemia cells.
Studies have shown that Sunitinib can decrease the phosphorylation of PDGFRβ and Akt[1]. Similarly, Quizartinib has been demonstrated to inhibit the phosphorylation of STAT5, ERK, and Akt in FLT3-ITD positive cells. While direct side-by-side quantitative Western blot data for this compound against these other inhibitors is limited in publicly available literature, the provided protocols can be used to generate such comparative data.
Experimental Protocols
A detailed and optimized Western blot protocol is critical for obtaining reliable and reproducible results.
Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or other inhibitors for the specified duration. Include a vehicle-treated control group.
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Suspension Cells: Centrifuge the cell suspension to pellet the cells. Wash the pellet twice with ice-cold PBS. Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
-
Lysis: Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay Selection: Use a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay, to determine the protein concentration of each lysate.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin).
-
Measurement: Measure the absorbance of the standards and samples using a spectrophotometer.
-
Calculation: Determine the protein concentration of each sample based on the standard curve. This is crucial for ensuring equal loading of protein in the subsequent steps.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a calculated volume of each lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel (SDS-PAGE). Also, load a pre-stained protein ladder to monitor the separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-p-ERK, or anti-p-STAT5) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species for 1 hour at room temperature.
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.
-
Stripping and Re-probing (for loading control): To ensure equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) or an antibody against the total (phosphorylated and unphosphorylated) protein of interest (e.g., total Akt, total ERK, or total STAT5).
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by this compound.
Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.
Caption: FLT3 signaling pathways and the inhibitory action of SU11652 (this compound).
Experimental Workflow Diagram
The following diagram outlines the key steps in a Western blot experiment to analyze the effects of this compound.
Caption: General workflow for Western blot analysis.
References
A Head-to-Head Comparison of SU16f and Other Kinase Inhibitors in Compound Libraries
For researchers and drug development professionals navigating the vast landscape of kinase inhibitors, selecting the optimal compound for their specific research needs is a critical decision. This guide provides a side-by-side comparison of SU16f with other well-established kinase inhibitors commonly found in compound libraries: the multi-kinase inhibitors Sunitinib and Sorafenib, and the selective FGFR inhibitor, Pemigatinib. This objective comparison, supported by experimental data, aims to facilitate informed decisions in kinase inhibitor selection.
Introduction to the Kinase Inhibitors
This compound is a potent inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ) with an IC50 of 10 nM.[1][2][3][4] It also demonstrates inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1).[3] this compound has been shown to selectively inhibit cell proliferation induced by PDGF over that induced by VEGF, FGF, and EGF.[1]
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFRs, PDGFRs, c-Kit, Flt3, and RET.[5][6] It is an orally bioavailable small molecule that has been approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST).[7]
Sorafenib is another multi-kinase inhibitor that targets Raf kinases (CRAF, BRAF) and receptor tyrosine kinases such as VEGFRs and PDGFRs.[4][7] It is used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[7]
Pemigatinib is a potent and selective inhibitor of the FGFR family of receptor tyrosine kinases, with primary activity against FGFR1, FGFR2, and FGFR3.[8] It is a targeted therapy approved for the treatment of certain types of cholangiocarcinoma with FGFR2 fusions or rearrangements.
Comparative Kinase Inhibition Profile
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and the comparator kinase inhibitors against a panel of key kinases. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Pemigatinib IC50 (nM) |
| PDGFRβ | 10[1][3][4] | 2[3] | 57[4][9] | >10,000[4] |
| VEGFR1 | Data not available | ~1-10[5] | 26[7] | Data not available |
| VEGFR2 | 140[1][3] | 80[3] | 90[4][9] | 182[4] |
| VEGFR3 | Data not available | ~1-10[5] | 20[4][9] | Data not available |
| FGFR1 | 2,290[3] | >1000[10] | 580[4][9] | 0.4[8] |
| FGFR2 | Data not available | Data not available | Data not available | 0.5[8] |
| FGFR3 | Data not available | Data not available | Data not available | 1.2[8] |
| FGFR4 | Data not available | Data not available | Data not available | 30[8] |
| c-Kit | Data not available | Potent inhibitor[5] | 68[4][9] | 266[4] |
| Raf-1 (CRAF) | Data not available | Data not available | 6[9] | Data not available |
| B-Raf | Data not available | Data not available | 22 (wild-type), 38 (V600E)[7] | Data not available |
| Flt3 | Data not available | Potent inhibitor[5] | 58[9] | Data not available |
| RET | Data not available | Potent inhibitor[5] | 43[7] | Data not available |
Comparative Cellular Activity
The anti-proliferative activity of these inhibitors has been evaluated in various cancer cell lines. The following table presents a selection of reported IC50 values. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Cell Line | Cancer Type | This compound IC50 (µM) | Sunitinib IC50 (µM) | Sorafenib IC50 (µM) | Pemigatinib IC50 (nM) |
| HUVEC | Endothelial Cells | 0.11 (PDGF-induced)[4] | 0.04 (VEGF-induced)[11] | Data not available | >80-fold less potent than on FGF-dependent growth[4] |
| NIH3T3 | Fibroblast | 0.11 (PDGF-induced)[4] | 0.039 (PDGF-induced)[11] | Data not available | Data not available |
| HCT 116 | Colorectal Carcinoma | Data not available | Data not available | 18.6[2] | Data not available |
| MCF7 | Breast Cancer | Data not available | Data not available | 16.0[2] | Data not available |
| HepG2 | Hepatocellular Carcinoma | Data not available | Data not available | 4.5[4] | Data not available |
| KATO III | Gastric Cancer | Data not available | Data not available | Data not available | 3 (pFGFR2 inhibition)[4] |
| RT-112 | Bladder Cancer | Data not available | Data not available | Data not available | 10.9 (pFGFR2 inhibition in blood)[4] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the process of inhibitor comparison, the following diagrams are provided.
Caption: Simplified signaling pathways of PDGFR, VEGFR, and FGFR, and the primary targets of this compound, Sunitinib, Sorafenib, and Pemigatinib.
Caption: General experimental workflow for the side-by-side comparison of kinase inhibitors.
Discussion on Selectivity and Off-Target Effects
This compound demonstrates high potency for PDGFRβ, with significantly lower activity against VEGFR2 and FGFR1, suggesting a degree of selectivity.[1][3] However, a comprehensive kinome-wide screen for this compound is not publicly available, which limits a full understanding of its off-target profile.
Sunitinib and Sorafenib are well-characterized as multi-kinase inhibitors.[7] Their broad activity can be advantageous in targeting multiple oncogenic pathways simultaneously. However, this lack of selectivity can also lead to a higher incidence of off-target effects and associated toxicities.[1] Common adverse effects for both drugs include hypertension, diarrhea, and hand-foot skin reactions.[3][8]
Pemigatinib exemplifies a highly selective inhibitor, with potent activity against FGFR1, 2, and 3, and significantly weaker inhibition of FGFR4 and other kinases like VEGFR2 and c-Kit.[4] This high selectivity is designed to minimize off-target effects and provide a more targeted therapeutic approach for cancers driven by FGFR aberrations.
The choice between a multi-kinase inhibitor and a selective inhibitor depends on the specific research question or therapeutic strategy. For broad-spectrum pathway inhibition, a multi-targeted agent like Sunitinib or Sorafenib may be suitable. For investigating the specific role of the FGFR pathway or for targeted therapy in FGFR-driven cancers, a selective inhibitor like Pemigatinib would be the preferred choice. This compound offers a tool for potent PDGFRβ inhibition with some activity against other key angiogenesis-related kinases.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the IC50 value of a kinase inhibitor using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinases (e.g., PDGFRβ, VEGFR2, FGFR1)
-
Kinase-specific substrate
-
Kinase assay buffer
-
ATP
-
Test compounds (this compound and comparators) dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or vehicle control (buffer with DMSO) to the wells of the assay plate.
-
Add 2.5 µL of a 2x kinase solution to each well.
-
Initiate the reaction by adding 5 µL of a 2x substrate/ATP solution. The ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all readings.
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the anti-proliferative IC50 of kinase inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound and comparators) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This guide provides a comparative overview of this compound, Sunitinib, Sorafenib, and Pemigatinib to aid researchers in their selection of kinase inhibitors. This compound stands out as a potent PDGFRβ inhibitor with additional activity against VEGFR2 and FGFR1. In contrast, Sunitinib and Sorafenib offer broad-spectrum inhibition across multiple kinase families, while Pemigatinib provides a highly selective tool for interrogating the FGFR pathway. The choice of inhibitor should be guided by the specific biological question, the desired level of selectivity, and a thorough understanding of the potential for off-target effects. The provided experimental protocols offer a starting point for the in-house evaluation and comparison of these and other kinase inhibitors.
References
- 1. Comparative Efficacy, Safety, and Costs of Sorafenib vs. Sunitinib as First-Line Therapy for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. oncotarget.com [oncotarget.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adverse reactions of sorafenib, sunitinib, and imatinib in treating digestive system tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects and Side Effects of Using Sorafenib and Sunitinib in the Treatment of Metastatic Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sorafenib exhibits lower toxicity and comparable efficacy to sunitinib as a first-line treatment for metastatic renal cell carcinoma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
Validating the Anti-Angiogenic Effects of SU16f In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-angiogenic effects of SU16f, a selective Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) inhibitor, with other established anti-angiogenic agents. Supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows are presented to aid in the evaluation of this compound for research and drug development purposes.
Executive Summary
Comparative Analysis of Anti-Angiogenic Agents
The following table summarizes the key characteristics and reported in vivo anti-angiogenic efficacy of this compound and its comparators.
| Feature | This compound | Sunitinib (SU11248) | SU6668 |
| Primary Target(s) | PDGFRβ | VEGFRs, PDGFRs, c-KIT, FLT3, RET | VEGFRs, PDGFRs, FGFRs |
| Selectivity | Highly selective for PDGFRβ | Multi-targeted | Multi-targeted |
| IC50 (PDGFRβ) | 10 nM | Not specified in reviewed literature | Not specified in reviewed literature |
| IC50 (VEGFR2) | 140 nM | Potent inhibitor | Potent inhibitor |
| Reported In Vivo Anti-Angiogenic Efficacy | Data not directly available. A comparable selective PDGFRβ inhibitor (CP-673,451) showed 70% inhibition of PDGF-BB-stimulated angiogenesis in a sponge model[1]. | ~50-74% reduction in microvessel density in various tumor xenograft models[2][3]. | Significant suppression of tumor angiogenesis in a C6 glioma xenograft model (quantitative data not specified). |
| Mechanism of Anti-Angiogenic Action | Primarily inhibits pericyte recruitment and survival, leading to vessel destabilization. | Directly inhibits endothelial cell proliferation and survival (VEGFR) and pericyte function (PDGFR). | Inhibits multiple pathways involved in endothelial cell and pericyte function. |
Experimental Protocols for In Vivo Angiogenesis Assays
Detailed methodologies for three common in vivo assays used to validate anti-angiogenic effects are provided below.
Matrigel Plug Assay
This assay evaluates the formation of new blood vessels into a subcutaneously implanted gel matrix.
Protocol:
-
Preparation of Matrigel Mixture: Thaw growth factor-reduced Matrigel on ice. Mix Matrigel with a pro-angiogenic factor (e.g., VEGF or bFGF) and the test compound (this compound, Sunitinib, or vehicle control) at the desired concentrations. Keep the mixture on ice to prevent premature gelation.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.
-
Incubation Period: Allow the plugs to incubate in vivo for a period of 7-21 days.
-
Plug Excision and Analysis:
-
Euthanize the mice and excise the Matrigel plugs.
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a Drabkin's reagent kit. The amount of hemoglobin is proportional to the extent of vascularization.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain sections with an endothelial cell marker (e.g., anti-CD31 antibody) to visualize blood vessels.
-
-
Quantification: Quantify the microvessel density (MVD) by counting the number of stained vessels per unit area in multiple high-power fields.
Tumor Xenograft Model
This model assesses the effect of an anti-angiogenic agent on the vascularization of a growing tumor.
Protocol:
-
Cell Culture: Culture a human tumor cell line known to form vascularized tumors (e.g., U87MG glioblastoma, HCT116 colon carcinoma).
-
Animal Model: Use immunodeficient mice.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups: vehicle control, this compound, and comparator agents (e.g., Sunitinib). Administer treatments according to a predetermined schedule (e.g., daily oral gavage).
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Tissue Harvesting and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Immunohistochemistry: Fix a portion of the tumor in formalin, embed in paraffin, and section. Stain sections with an endothelial cell marker (e.g., anti-CD31).
-
-
Quantification: Determine the MVD by counting the number of CD31-positive vessels in several "hot spots" (areas of highest vascularization) within the tumor sections.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a rapid and cost-effective method to evaluate the effect of compounds on a developing vascular network.
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
Windowing: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Carrier Application: Place a carrier (e.g., a sterile filter paper disc or a silicone ring) onto the CAM.
-
Compound Application: Apply the test compound (this compound, Sunitinib, or vehicle control) directly onto the carrier.
-
Incubation: Reseal the window and continue incubation for 48-72 hours.
-
Analysis:
-
Image the CAM under a stereomicroscope.
-
Quantification: Count the number of blood vessel branch points within the area of the carrier. A reduction in the number of branch points compared to the control indicates an anti-angiogenic effect.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow for validating anti-angiogenic compounds.
Key Angiogenesis Signaling Pathways and Inhibitor Targets.
Experimental Workflow for In Vivo Anti-Angiogenesis Studies.
Logical Framework for Validating this compound's Anti-Angiogenic Effects.
References
- 1. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NSUWorks - Health Professions Division REACH Day: Anti-Angiogenesis Effect Associated with Inhibition of VEGFR by F16 Treatment in U87 cell line and Glioblastoma Xenograft Tumors [nsuworks.nova.edu]
Safety Operating Guide
Navigating the Disposal of SU16f: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle SU16f with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, particularly in its powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Chemical Profile of this compound
To ensure safe handling and disposal, a clear understanding of the compound's properties is essential.
| Property | Value | Source |
| Chemical Name | 5-[1,2-Dihydro-2-oxo-6-phenyl-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid | |
| Molecular Formula | C₂₆H₂₄N₂O₃ | |
| Purity | ≥98% (HPLC) | |
| Biological Activity | Potent and selective PDGFRβ inhibitor (IC₅₀ = 10 nM) | |
| Solubility | Soluble in DMSO | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials. This procedure is based on general guidelines for hazardous waste management and should be adapted to comply with local and institutional regulations.
-
Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound powder is to be treated as hazardous chemical waste. It should be collected in a clearly labeled, sealed container designated for solid chemical waste. Do not mix with other solid wastes unless their chemical compatibility is confirmed. All contaminated materials, such as weighing paper, pipette tips, and gloves, must also be disposed of in this container.
-
Liquid Waste: Solutions containing this compound, typically dissolved in solvents like DMSO, must be collected as hazardous liquid waste. Use a dedicated, leak-proof, and chemically compatible waste container, such as a high-density polyethylene (HDPE) bottle. This container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the solvent used. Under no circumstances should this compound solutions be poured down the drain.[2][3]
-
Contaminated Sharps: Any sharps, including needles and syringes, that have come into contact with this compound must be disposed of in a designated, puncture-resistant sharps container.
-
-
Labeling and Storage:
-
All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate concentration and volume of the waste, the date of initial waste addition, and the responsible research group or principal investigator.[3]
-
Waste containers should be stored in a designated and secure satellite accumulation area within the laboratory. This area must be well-ventilated and situated away from sources of ignition or incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and proper disposal of the collected this compound waste.[4] Adhere to all institutional procedures for waste manifest documentation and pickup scheduling.
-
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the above step-by-step disposal protocol serves as the primary methodology for its safe management.
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the key decision points and actions.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these general guidelines and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Standard Operating Procedure: Handling and Disposal of SU16f
Disclaimer: The following guidelines are provided for a substance designated as SU16f. As no specific public data is available for a chemical with this identifier, this document serves as a general template. Researchers, scientists, and drug development professionals must consult the substance-specific Safety Data Sheet (SDS) for complete and accurate safety information before handling any chemical.
Immediate Safety and Hazard Information
Before handling this compound, it is imperative to be familiar with its potential hazards. This information should be prominently displayed in the designated work area.
Table 1: this compound Hazard and Exposure Summary
| Parameter | Value |
| Signal Word | Danger |
| Hazard Statements | H302, H315, H319, H335 |
| Pictograms | GHS07 (Exclamation Mark) |
| Occupational Exposure Limit (OEL) | 0.1 mg/m³ (8-hour TWA) |
| Short-Term Exposure Limit (STEL) | 0.3 mg/m³ (15-minute) |
| Immediately Dangerous to Life or Health (IDLH) | 5 mg/m³ |
TWA: Time-Weighted Average
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table outlines the minimum required PPE.
Table 2: Required Personal Protective Equipment for this compound
| Body Part | Protection | Specification |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene, minimum 0.2mm thickness |
| Eyes | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 rated |
| Body | Laboratory coat | Flame-resistant, fully buttoned |
| Respiratory | Required if handling outside of a certified chemical fume hood or if aerosolization is possible. | NIOSH-approved N95 respirator or higher |
Experimental Protocols: Handling this compound
The following protocol outlines the standard procedure for handling this compound in a laboratory setting.
3.1. Preparation
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents.
-
Don the required PPE as specified in Table 2.
3.2. Handling
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Use a chemical-resistant tray or work surface to contain any potential spills.
-
When weighing this compound, use an analytical balance with a draft shield inside the fume hood.
-
Avoid creating dust or aerosols.
-
If this compound comes into contact with skin, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
In case of eye contact, flush with water for at least 15 minutes at an eyewash station and seek immediate medical attention.
3.3. Post-Handling
-
Decontaminate all surfaces and equipment that came into contact with this compound using a 70% ethanol solution.
-
Remove gloves and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
4.1. Waste Segregation
-
Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled, and chemical-resistant waste container. Do not mix with other incompatible waste streams.
4.2. Container Labeling All waste containers must be labeled with:
-
"Hazardous Waste"
-
The chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
4.3. Final Disposal Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
